Calliterpenone
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,4R,9R,10S,13S,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one |
InChI |
InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19-,20-/m0/s1 |
InChI Key |
MPDUJZZNNBJFAB-JHSPYMOQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@]34[C@@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |
Synonyms |
calliterpenone |
Origin of Product |
United States |
Foundational & Exploratory
Calliterpenone (16α, 17-dihydroxy phyllocladane-3-one): A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Calliterpenone (16α, 17-dihydroxy phyllocladane-3-one), a phyllocladane diterpenoid with significant potential as a plant growth promoter. This document details its natural sources, provides comprehensive experimental protocols for its isolation and purification, and explores its mechanism of action through relevant signaling pathways.
Natural Sources and Distribution
This compound is primarily isolated from the plant Callicarpa macrophylla, a member of the Verbenaceae family.[1][2] This erect shrub is found in the sub-Himalayan and Indo-Gangetic regions of India.[1] Quantitative analysis has revealed that the concentration of this compound varies depending on the plant part and the time of collection.
Quantitative Data on this compound Yield
The following table summarizes the reported yields of this compound from Callicarpa macrophylla.
| Plant Part | Collection Time | Yield (% of dry weight) | Reference |
| Leaves | July | 1.03% | [3][4] |
| Leaves | - | 0.46% | [1][5][6] |
| Leaves | January | 0.27% | [3][4] |
| Fruits | - | 0.28% | [3][4] |
| Leaves | September | 0.15% | [3][4] |
| Stems | - | Not detected | [3][4] |
Experimental Protocols: Isolation and Purification of this compound
The following protocol is a detailed methodology for the extraction and purification of this compound from the leaves of Callicarpa macrophylla.[1]
I. Extraction
-
Preparation of Plant Material : Clean and dry the leaves of Callicarpa macrophylla.
-
Alkaline Water Extraction : Extract 200 g of the dried leaves with 6 L of 1% alkaline water for 3 hours using a Clevenger-like glass apparatus.
-
Concentration : Reduce the volume of the resulting extract to approximately one-third by evaporation.
-
Solvent Partitioning : Further extract the concentrated aqueous extract with dichloromethane (3 x 200 ml).
-
Pooling and Concentration : Pool the dichloromethane extracts and concentrate to a viscous residue.
II. Purification
-
Celite Filtration : Absorb the residue over 2 g of celite and pass it through a bed of 20 g of celite in a vacuum filtration funnel fitted with a glass sintered disc.
-
Elution - Step 1 : Elute the column with 600 ml of 10% ethyl acetate in hexane.
-
Elution - Step 2 : Subsequently, elute the column with 1 L of 50% ethyl acetate in hexane.
-
Final Product : Dry the 1 L of 50% ethyl acetate in hexane eluate under vacuum to yield this compound.
III. Purity Analysis
The purity of the isolated this compound can be estimated by High-Performance Liquid Chromatography (HPLC).
-
HPLC System : Shimadzu LC-10A or equivalent.
-
Column : Waters Spherisorb ODS-2 (250 × 4.6 mm I.D., 10 μm).
-
Mobile Phase : Acetonitrile:water (45:55).
-
Detection : UV at 220 nm.
This protocol has been reported to yield this compound with 84% purity.[1][5][6]
Biological Activity and Signaling Pathways
This compound has been identified as a potent plant growth promoter.[7][8] Its exogenous application has been shown to enhance the yield of various crops, including rice, wheat, potato, tomato, chickpea, and onion.[7][8]
The mechanism of action of this compound involves the modulation of endogenous levels of key plant hormones. Specifically, it has been found to increase the levels of indole-3-acetic acid (IAA), a primary auxin, while decreasing the levels of abscisic acid (ABA), a hormone generally associated with stress responses and growth inhibition.[7]
This compound's Influence on Plant Hormone Signaling
The following diagram illustrates the proposed mechanism of how this compound influences plant growth by modulating the IAA and ABA signaling pathways.
Caption: this compound's modulation of IAA and ABA pathways.
Experimental Workflow for this compound Isolation
The following diagram outlines the key steps in the experimental workflow for the isolation of this compound from Callicarpa macrophylla.
References
- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpjournal.com [ijpjournal.com]
- 3. US7527814B2 - Process for the isolation of this compound - Google Patents [patents.google.com]
- 4. WO2007107811A1 - PROCESS FOR THE ISOLATION OF this compound ( 16ALPHA, 17-DIHyDROXY-S-OXO- PHYLLOCLADANE) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 7. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
The Biosynthetic Pathway of Calliterpenone: A Technical Guide for Researchers
October 30, 2025
Abstract
Calliterpenone, a phyllocladane diterpenoid isolated from Callicarpa macrophylla, has garnered significant interest for its potent plant growth-promoting properties. Its structural similarity to abbeokutone, a key intermediate in the gibberellin biosynthetic pathway, suggests a shared biosynthetic origin. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of diterpenoid biosynthesis. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, plant biochemistry, and agricultural biotechnology. This document outlines the hypothesized enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways and workflows.
Introduction
This compound (16α, 17-dihydroxy phyllocladane-3-one) is a tetracyclic diterpenoid first isolated from the leaves of Callicarpa macrophylla, a plant used in traditional medicine.[1][2] Its discovery and subsequent investigation have revealed significant potential as a natural plant growth promoter, in some cases exceeding the efficacy of commercially used gibberellins.[1][2] Structurally, this compound is an isomer of abbeokutone, a precursor in the biosynthesis of gibberellins, which are critical phytohormones regulating various aspects of plant development.[1][2][3][4] This structural relationship strongly implies that the biosynthetic pathway of this compound diverges from the well-characterized gibberellin pathway at a late stage.
While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes current knowledge on diterpenoid biosynthesis to propose a plausible route to its formation in Callicarpa macrophylla. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the development of novel plant growth regulators.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, like all diterpenoids, is proposed to originate from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids of plant cells.
The proposed pathway can be divided into three main stages:
-
Formation of the Universal Diterpenoid Precursor: Four molecules of the C5 precursors are sequentially condensed to form the C20 compound, geranylgeranyl diphosphate (GGPP).
-
Cyclization to the Phyllocladane Skeleton: GGPP undergoes a two-step cyclization process catalyzed by terpene synthases to form the characteristic tetracyclic phyllocladane hydrocarbon backbone.
-
Oxidative Modifications: The phyllocladane skeleton is then decorated with functional groups by oxidizing enzymes to yield this compound.
From GGPP to the Phyllocladane Skeleton
The cyclization of the linear GGPP molecule into a complex tetracyclic structure is a critical step in the biosynthesis of this compound. This is catalyzed by two types of terpene synthases (TPSs):
-
ent-Copalyl Diphosphate Synthase (CPS): This class II TPS protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to produce the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
-
ent-Kaurene Synthase-Like (KSL) or Phyllocladane Synthase: This class I TPS facilitates the ionization of the diphosphate moiety from ent-CPP, leading to further cyclization and rearrangement to form the phyllocladane carbocation. This is then neutralized to yield the phylloclad-16-ene hydrocarbon. It is at this stage that the pathway can diverge to form either the ent-kaurane skeleton (leading to gibberellins) or the phyllocladane skeleton.
Late-Stage Oxidation
Following the formation of the phylloclad-16-ene backbone, a series of oxidative reactions are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and dehydrogenases/reductases. Based on the structure of this compound (16α, 17-dihydroxy phyllocladane-3-one), the following modifications are proposed:
-
Hydroxylation at C-16 and C-17: A P450 enzyme likely hydroxylates the 16-ene position to form a 16α, 17-diol.
-
Oxidation at C-3: A dehydrogenase or oxidase introduces a keto group at the C-3 position of the A-ring.
The precise order of these oxidative steps is yet to be determined.
A visual representation of this proposed pathway is provided in the diagram below.
Quantitative Data
While extensive quantitative data on the biosynthetic pathway itself is not available, studies on the extraction and analysis of this compound from Callicarpa macrophylla provide some quantitative insights.
| Parameter | Value | Method | Reference |
| Yield from Dried Leaves | 0.46% | Column Chromatography | [5] |
| Purity after Initial Extraction | 84% | HPLC | [5] |
| Optimal Concentration for Plant Growth Promotion (most crops) | 0.001 mM | Field and Lab Trials | [1][2] |
| Optimal Concentration for Plant Growth Promotion (wheat) | 0.01 mM | Field and Lab Trials | [1][2] |
| Intra-day Precision (RSD) for HPTLC | 1.26–1.68% | HPTLC | [5] |
| Inter-day Precision (RSD) for HPTLC | 1.06–1.68% | HPTLC | [5] |
| Intra-day Precision (RSD) for HPLC | 0.02–0.92% | HPLC | [5] |
| Inter-day Precision (RSD) for HPLC | 0.03–0.92% | HPLC | [5] |
| Recovery by HPTLC | 97.5–100.8% | HPTLC | [5] |
| Recovery by HPLC | 99.3–100.9% | HPLC | [5] |
Experimental Protocols
This section details the protocols for the extraction and quantification of this compound, as well as a generalized workflow for the elucidation of its biosynthetic pathway.
Extraction and Isolation of this compound
This protocol is adapted from methodologies described in the literature.[5]
-
Plant Material: Dried and powdered leaves of Callicarpa macrophylla.
-
Extraction:
-
Perform an initial extraction with 10% ethyl acetate in hexane.
-
Follow with a second extraction using 50% ethyl acetate in hexane.
-
-
Purification:
-
The 50% ethyl acetate in hexane fraction is concentrated under vacuum.
-
The resulting residue contains this compound.
-
-
Pilot Scale Extraction:
-
For larger quantities, dried leaves can be processed in a stainless steel distillation tank.
-
Dichloromethane continuous solvent-solvent extraction technology can be employed.
-
Quantification of this compound by HPLC
This protocol is based on established HPLC methods for this compound analysis.[1][2][5]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters Spherisorb ODS-2 column (250 × 4.6 mm I.D., 10 μm) or equivalent.
-
Mobile Phase: Isocratic elution with acetonitrile:water (45:55).
-
Detection: UV at 220 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm membrane prior to injection.
-
Quantification: A standard curve is generated using purified this compound.
Generalized Workflow for Elucidating the Biosynthetic Pathway
The elucidation of a novel biosynthetic pathway, such as that of this compound, typically follows a multi-step approach combining transcriptomics, functional genomics, and analytical chemistry.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a robust framework for future research aimed at its complete elucidation. The structural similarity to gibberellin precursors makes this pathway a fascinating subject for studying the evolution of diterpenoid biosynthesis in plants. Future research should focus on the identification and functional characterization of the specific ent-CPS, phyllocladane synthase, and P450 enzymes from Callicarpa macrophylla. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant biochemistry but also open up avenues for the sustainable production of this compound through metabolic engineering in microbial or plant hosts. This could have significant implications for agriculture, providing a novel and effective natural product for enhancing crop yields.
References
- 1. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 2. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corrigendum: this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Calliterpenone as a Gibberellin Precursor Analogue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calliterpenone, a naturally occurring diterpenoid isolated from Callicarpa macrophylla, has garnered significant interest as a potent plant growth promoter. Its structural similarity to abbeokutone, a key precursor in the gibberellin (GA) biosynthetic pathway, positions it as a compelling gibberellin precursor analogue. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating plant growth, with a focus on its interaction with the gibberellin signaling cascade. This document summarizes quantitative data on its efficacy, details experimental methodologies for its application, and presents visual representations of the pertinent biological pathways and experimental workflows.
Introduction: Gibberellins and Their Biosynthesis
Gibberellins are a class of tetracyclic diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The biosynthesis of gibberellins is a complex, multi-step process that occurs in various cellular compartments, primarily in plastids, the endoplasmic reticulum, and the cytoplasm. The pathway begins with the synthesis of geranylgeranyl diphosphate (GGPP), which is then converted through a series of enzymatic reactions to bioactive GAs.
A critical intermediate in this pathway is ent-kaurene, which is synthesized from GGPP via the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). Subsequently, ent-kaurene is oxidized by ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) to produce GA12, the common precursor for all other gibberellins. Further modifications by GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox) lead to the formation of bioactive GAs, such as GA1, GA3, and GA4.
This compound: A Structural Analogue of a Gibberellin Precursor
This compound (16α, 17-dihydroxy phyllocladane-3-one) is a diterpenoid that shares a striking structural resemblance to abbeokutone (16α, 17-dihydroxy kaurane-3-one), a known precursor in the gibberellin biosynthetic pathway.[1][2][3] This structural analogy is the foundational hypothesis for this compound's mechanism of action as a plant growth promoter, suggesting that it may be recognized and metabolized by the enzymes of the gibberellin pathway, ultimately leading to an increase in the pool of bioactive gibberellins or gibberellin-like compounds.
Quantitative Effects of this compound on Crop Yield and Plant Hormones
Numerous studies have demonstrated the efficacy of this compound in enhancing the growth and yield of a variety of crops. Exogenous application of this compound has been shown to produce results comparable to, and in some cases exceeding, those of gibberellic acid.[1][2]
Impact on Crop Yield
The application of this compound has resulted in significant increases in the yield of several important agricultural crops. The optimal concentration for most crops has been identified as 0.001 mM, with wheat showing a better response at 0.01 mM.[1][2]
| Crop | Optimal this compound Concentration (mM) | Maximum Yield Increase (%) | Application Method |
| Rice | 0.001 | ~12 (field trials)[1][2] | Seed treatment & Foliar Spray |
| Wheat | 0.01 | ~10 (field trials)[1][2] | Seed treatment & Foliar Spray |
| Onion | 0.001 | 20.63[4] | Not Specified |
| Potato | 0.001 | 37.17[4] | Not Specified |
| Tomato | 0.001 | 28.36[4] | Not Specified |
| Chickpea | 0.001 | 26.08[4] | Not Specified |
Influence on Endogenous Plant Hormones
This compound application has also been observed to modulate the levels of other key plant hormones. A consistent finding is the increase in endogenous indole-3-acetic acid (IAA), a primary auxin, and a decrease in abscisic acid (ABA), a hormone generally associated with stress responses and growth inhibition.[2][4] This hormonal cross-talk likely contributes to the overall growth-promoting effects of this compound.
| Plant Hormone | Effect of this compound Application |
| Indole-3-acetic acid (IAA) | Increased |
| Abscisic acid (ABA) | Decreased |
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the application of this compound to various crops.
Preparation of this compound Solutions
-
Stock Solution (0.1 mM): Dissolve 3.32 mg of pure this compound in 1 mL of ethanol. Bring the final volume to 100 mL with distilled water.
-
Working Solutions (0.01 mM and 0.001 mM):
-
For 0.01 mM, dilute 10 mL of the 0.1 mM stock solution to 100 mL with distilled water.
-
For 0.001 mM, dilute 1 mL of the 0.1 mM stock solution to 100 mL with distilled water.
-
-
Control Solution: Prepare a solution containing the same concentration of ethanol as the highest concentration this compound solution to account for any effects of the solvent.
Application Methods
-
Seed Soaking:
-
Immerse seeds in the desired this compound solution or control solution for 6 hours.
-
After soaking, air-dry the seeds in the shade before sowing.
-
-
Root Treatment:
-
Gently uproot seedlings and wash the roots to remove soil.
-
Immerse the roots in the desired this compound solution or control solution for 3 hours.
-
Transplant the treated seedlings into the field or pots.
-
-
Foliar Spray:
-
Apply the this compound or control solution as a fine mist to the foliage of the plants until runoff.
-
Applications are typically performed at specific growth stages, such as 30 and 60 days after planting.
-
Experimental Design and Data Analysis
-
Experimental Setup: Field or greenhouse experiments should be conducted using a randomized complete block design with a sufficient number of replications (typically 3-5) to ensure statistical validity.
-
Growth Conditions: Maintain and record consistent environmental conditions, including temperature, humidity, light intensity, and photoperiod, throughout the experiment.
-
Data Collection: Measure relevant growth parameters such as plant height, biomass, leaf area, and yield components at appropriate time points.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.
Visualizing the Pathways and Workflows
Gibberellin Biosynthesis Pathway
Caption: Simplified gibberellin biosynthesis pathway in higher plants.
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound as a gibberellin precursor analogue.
Experimental Workflow for this compound Efficacy Testing
Caption: General experimental workflow for assessing this compound's impact on plant growth.
Future Research and Unanswered Questions
While the growth-promoting effects of this compound are well-documented, several key questions remain to be addressed for a complete understanding of its mechanism of action.
-
Enzymatic Conversion Efficiency: A critical area for future research is the direct measurement of the enzymatic conversion rates of this compound by the key enzymes in the gibberellin biosynthesis pathway, such as ent-kaurene oxidase and ent-kaurenoic acid oxidase. Comparative kinetic studies with the natural precursor, abbeokutone, would provide definitive evidence of its role as a precursor analogue and quantify its efficiency.
-
Identification of Metabolites: The downstream metabolites of this compound within the plant have not yet been fully characterized. Identifying these compounds would confirm its entry into the gibberellin pathway and reveal whether it is converted into known bioactive gibberellins or novel, biologically active analogues.
-
Receptor Binding Affinity: Investigating the binding affinity of this compound-derived metabolites to gibberellin receptors would provide further insight into the molecular basis of its action.
-
Broad-Spectrum Efficacy: While studies have demonstrated its effectiveness in several crops, further research is needed to evaluate its efficacy across a wider range of plant species and under various environmental conditions.
Conclusion
This compound presents a promising, naturally derived tool for enhancing crop productivity. Its structural similarity to a key gibberellin precursor provides a strong theoretical framework for its mode of action, which is well-supported by the observed physiological effects on plant growth and hormone balance. The detailed experimental protocols and quantitative data summarized in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this potent plant growth promoter. Future studies focusing on the specific enzymatic and molecular interactions of this compound within the gibberellin signaling pathway will be crucial for its full characterization and optimization for agricultural applications.
References
- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 3. Corrigendum: this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Plant Potential: A Technical Guide to the Mechanism of Action of Calliterpenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calliterpenone, a naturally occurring phyllocladane diterpenoid isolated from the medicinal plant Callicarpa macrophylla, has emerged as a potent plant growth promoter with significant potential for sustainable agriculture. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in enhancing plant growth and productivity. Through a comprehensive review of existing literature, this document outlines the physiological and biochemical effects of this compound, details the experimental protocols used to ascertain these effects, and presents the quantitative data in a structured format for clarity and comparison. Furthermore, this guide visualizes the hypothesized signaling pathways and experimental workflows, offering a clear perspective on the multifaceted action of this promising natural compound. While the precise molecular signaling cascade remains an area of active investigation, current evidence points towards a mechanism involving the modulation of endogenous plant hormone levels and a structural similarity to key precursors in the gibberellin biosynthesis pathway.
Introduction
The increasing global demand for food security necessitates the development of sustainable agricultural practices that enhance crop yields without compromising environmental health. Plant growth regulators (PGRs) are crucial tools in achieving this goal. This compound (16α, 17-dihydroxy phyllocladane-3-one) is a novel, natural plant growth enhancer that has demonstrated significant efficacy in improving the productivity of a wide range of crops.[1][2][3] Its structural resemblance to abbeokutone, a precursor in the gibberellin biosynthetic pathway, suggests a potential mode of action related to this critical class of plant hormones.[4][5] This guide synthesizes the available research to provide a detailed technical overview of this compound's mechanism of action for the scientific community.
Quantitative Effects on Crop Yield and Growth Parameters
Application of this compound has been shown to significantly enhance the yield of various agricultural crops. The effects are concentration-dependent, with optimal concentrations varying between species.
Table 1: Effect of this compound on the Yield of Various Crops
| Crop | Optimal Concentration (mM) | Yield Increase (%) vs. Control |
| Rice | 0.001 | 28.89 |
| Wheat | 0.01 | 27.23 |
| Onion | 0.001 | 20.63 |
| Potato | 0.001 | 37.17 |
| Tomato | 0.001 | 28.36 |
| Chickpea | 0.001 | 26.08 |
Data sourced from Pandey et al., 2022.[1][2][3][4][5]
Field trials have further validated these findings, demonstrating a notable increase in yield under real-world agricultural conditions.
Table 2: Yield Enhancement in Farmers' Field Trials
| Crop | Average Yield Increase (%) | Range of Yield Increase (%) |
| Rice | ~12 | 3.48 - 19.63 |
| Wheat | ~10 | 3.91 - 17.51 |
Data sourced from Pandey et al., 2022.[1][2][3][4]
These yield enhancements are attributed to improvements in various growth attributes. For instance, in rice, the application of this compound led to increases in plant height, tillering, and panicle length.[2][4]
Mechanism of Action: Hormonal Modulation and Physiological Changes
The primary mechanism through which this compound is believed to promote plant growth is by modulating the endogenous levels of key plant hormones, specifically Indole-3-acetic acid (IAA) and Abscisic acid (ABA).
Effects on Endogenous Hormone Levels
Exogenous application of this compound leads to a significant increase in the endogenous levels of IAA, a crucial auxin involved in cell elongation and division, while concurrently decreasing the levels of ABA, a hormone typically associated with stress responses and growth inhibition.[1][2][4]
Table 3: Effect of this compound on Endogenous IAA and ABA Content
| This compound Concentration (mM) | Change in IAA Content | Change in ABA Content |
| 0.1 | Maximum Increase | Reduction |
| 0.01 | Increase | Reduction |
| 0.001 | Increase | Maximum Reduction |
Data interpretation from Pandey et al., 2022.[4]
This hormonal shift creates a favorable environment for plant growth and development.
Physiological and Biochemical Effects
Studies on Mentha arvensis have revealed a broader range of physiological and biochemical changes induced by this compound, including:
-
Increased chlorophyll content
-
Enhanced total sugar and protein content
These changes collectively contribute to improved photosynthetic efficiency and overall plant vigor.
Synergistic Effects with Rhizobacteria
An interesting aspect of this compound's action is its ability to promote the growth of plant growth-promoting rhizobacteria (PGPRs). This suggests an indirect mechanism of action where this compound enhances the beneficial microbial populations in the rhizosphere, which in turn contribute to improved plant health and nutrient uptake.
Visualizing the Mechanism and Workflows
Hypothesized Signaling Pathway
While the precise signaling cascade of this compound is yet to be fully elucidated, a hypothesized pathway can be constructed based on its structural similarity to gibberellin precursors and its observed effects on plant hormones.
Caption: Hypothesized mechanism of this compound action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the impact of this compound on plant growth and hormone levels.
Caption: Experimental workflow for this compound assessment.
Logical Relationships of Effects
This diagram illustrates the logical flow from the application of this compound to the observed outcomes.
Caption: Logical flow of this compound's effects.
Detailed Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution (0.1 mM): Dissolve 3.2 mg of this compound in 1 ml of absolute alcohol. Subsequently, add distilled water to make up the volume to 100 ml.[4][5]
-
Working Solution (0.01 mM): Take 10 ml of the 0.1 mM stock solution and add distilled water to make up the volume to 100 ml in a volumetric flask.[4][5]
-
Working Solution (0.001 mM): Take 10 ml of the 0.1 mM stock solution and add distilled water to make up the volume to 1,000 ml in a volumetric flask.[4][5]
Application Methods
Three primary methods of application have been utilized:
-
Seed Soaking: Seeds are soaked in the desired this compound solution for 6 hours before sowing.[4][5]
-
Root Treatment: Seedling roots are treated with the this compound solution for 3 hours before transplanting.[4][5]
-
Foliar Spraying: The aerial parts of the plants are sprayed with the this compound solution at 30 and 60 days after planting (DAP).[4][5]
Measurement of Endogenous IAA and ABA
-
Extraction:
-
Freeze 0.5 g of leaf tissue in liquid nitrogen and grind to a fine powder.
-
Add 8 ml of an extraction solution consisting of 80% methanol, 100 mg L⁻¹ butylated hydroxytoluene (BHT), and 0.5 g L⁻¹ citric acid monohydrate.
-
Stir the mixture overnight in the dark at 4°C.
-
Centrifuge the solution at 1,000 g for 20 minutes at 4°C.
-
Dry the supernatant under a vacuum.
-
Dissolve the dry residue in a solution containing 900 µl of Tris-buffered saline (TBS, pH 7.8) and 100 µl of 100% methanol.[4][5]
-
-
Quantification:
Conclusion and Future Directions
This compound is a highly effective natural plant growth promoter that enhances crop yield through the modulation of endogenous plant hormone levels, specifically by increasing IAA and decreasing ABA. Its structural similarity to a gibberellin precursor suggests a potential interaction with the gibberellin pathway, although the exact molecular mechanism remains to be elucidated.
Key areas for future research include:
-
Receptor Identification: Identifying the specific receptor(s) to which this compound binds to initiate the signaling cascade.
-
Transcriptomic and Proteomic Analyses: Conducting transcriptomic and proteomic studies to identify the downstream genes and proteins that are regulated by this compound treatment.
-
Elucidation of the Full Signaling Pathway: Delineating the complete signal transduction pathway from receptor binding to the observed physiological responses.
-
Field Optimization: Further optimization of application rates, timings, and methods for a wider variety of crops and environmental conditions.
A deeper understanding of this compound's mechanism of action will not only solidify its role in sustainable agriculture but also open new avenues for the development of novel and effective plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. A natural plant growth promoter this compound from a plant Callicarpa macrophylla Vahl improves the plant growth promoting effects of plant growth promoting rhizobacteria (PGPRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops (2022) | Praveen C. Pandey [scispace.com]
- 4. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 5. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Calliterpenone on Endogenous Phytohormone Levels: A Technical Overview for Researchers
An in-depth examination of the regulatory effects of calliterpenone, a natural plant growth promoter, on the endogenous levels of indole-3-acetic acid (IAA) and abscisic acid (ABA) in various crop species. This guide is intended for researchers, scientists, and professionals in the field of drug development and plant sciences, providing a detailed analysis of the available quantitative data, experimental methodologies, and putative signaling interactions.
Introduction
This compound, a diterpenoid isolated from the medicinal plant Callicarpa macrophylla, has demonstrated significant potential as a natural plant growth promoter.[1][2] Its application has been shown to enhance the yield and productivity of a variety of commercially important crops.[3] A key aspect of its mechanism of action appears to be the modulation of endogenous phytohormone levels, specifically the promotion of auxin (IAA) and the reduction of the stress-related hormone, abscisic acid (ABA).[1][4] This technical guide synthesizes the current understanding of this compound's impact on these crucial plant hormones.
Quantitative Effects of this compound on IAA and ABA Levels
The application of this compound has been observed to induce significant changes in the endogenous concentrations of IAA and ABA in several crop species. A summary of these quantitative changes is presented below.
| Crop Species | This compound Concentration (mM) | Change in Endogenous IAA Level | Change in Endogenous ABA Level | Reference |
| Rice (Oryza sativa) | 0.001 | Increase | Decrease | [1] |
| Wheat (Triticum aestivum) | 0.01 | Increase | Decrease | [1] |
| Potato (Solanum tuberosum) | 0.001 | Increase | Decrease | [1] |
| Tomato (Solanum lycopersicum) | 0.001 | Increase | Decrease | [1] |
| Chickpea (Cicer arietinum) | 0.001 | Increase | Decrease | [1] |
| Onion (Allium cepa) | 0.001 | Increase | Decrease | [1] |
Note: The referenced study indicates a general trend of increased IAA and decreased ABA across the tested crops, with the most effective concentrations noted. For precise quantitative values, consulting the original publication is recommended.
Experimental Protocols
The determination of endogenous IAA and ABA levels following this compound treatment involves a series of precise biochemical and analytical procedures. The methodology outlined below is based on established protocols cited in the primary research.[1][5]
Plant Material and Treatment
Six different crop species were utilized: rice, wheat, potato, tomato, chickpea, and onion. Plants were treated with varying concentrations of this compound (0.001 mM, 0.01 mM, and 0.1 mM) through foliar spraying or seed soaking.[1] Control groups were maintained under identical conditions without the application of this compound.
Sample Collection and Preparation
Leaf samples were collected from both treated and control plants. To halt metabolic processes and preserve the phytohormones, the collected leaf tissues were immediately frozen in liquid nitrogen.[1][5] The frozen samples were then ground into a fine powder to facilitate efficient extraction.
Phytohormone Extraction
A standardized protocol for phytohormone extraction was followed.[1] This typically involves the homogenization of the powdered leaf tissue (0.5 g) in a suitable extraction buffer (e.g., 80% methanol) to solubilize the hormones.
Quantification of IAA and ABA
The quantitative analysis of IAA and ABA was performed using a commercially available immunoassay kit, specifically the Phytodetek-IAA and ABA immunoassay kit (Agdia, Elkhart, IN).[1][5] This enzyme-linked immunosorbent assay (ELISA)-based method provides a sensitive and specific means of measuring hormone concentrations. The assay follows the manufacturer's instructions, which generally involve competitive binding between the sample's endogenous hormone and a known amount of enzyme-conjugated hormone for a limited number of antibody binding sites. The resulting colorimetric signal is inversely proportional to the concentration of the hormone in the sample.
Visualizing the Methodologies and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a proposed signaling pathway.
Figure 1. Experimental workflow for assessing the impact of this compound.
Figure 2. A proposed signaling pathway for this compound's effects.
Discussion and Future Directions
The observed increase in endogenous IAA, a primary auxin responsible for cell elongation and division, coupled with a decrease in ABA, a hormone typically associated with stress responses and growth inhibition, provides a strong biochemical basis for the growth-promoting effects of this compound.[1][6] The interplay between IAA and ABA is a critical determinant of plant growth and development.[1]
While the current data provides valuable insights, further research is warranted to elucidate the precise molecular mechanisms underlying this compound's activity. Key areas for future investigation include:
-
Receptor Identification: Identifying and characterizing the specific cellular receptor(s) that bind to this compound is a crucial next step.
-
Signaling Pathway Elucidation: Delineating the downstream signaling cascade that links receptor binding to the observed changes in IAA and ABA biosynthesis and metabolism.
-
Gene Expression Analysis: Investigating the effect of this compound on the expression of genes involved in the IAA and ABA biosynthetic and signaling pathways.
-
Dose-Response Studies: Conducting more detailed dose-response studies across a wider range of concentrations and plant species to optimize application protocols.
Conclusion
This compound represents a promising natural product for sustainable agriculture, with a clear impact on the hormonal balance within plants. Its ability to upregulate the growth-promoting hormone IAA while downregulating the stress-related hormone ABA provides a compelling mechanism for its observed enhancement of crop yield and productivity.[1][4] The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals seeking to further explore and harness the potential of this novel plant growth promoter.
References
- 1. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Calliterpenone: A Technical Guide for Researchers
Introduction
Calliterpenone, a phyllocladane diterpenoid (16α,17-Dihydroxyphyllocladan-3-one) isolated from the medicinal plant Callicarpa macrophylla, has emerged as a potent natural plant growth promoter.[1][2] Its structural similarity to abbeokutone, a precursor in the gibberellin biosynthetic pathway, has prompted significant research into its effects on plant physiology.[2][3] This technical guide provides an in-depth overview of the biological activity of this compound on both monocot and dicot species, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development and agriculture seeking to understand and utilize the properties of this promising bioactive compound.
Quantitative Data on Biological Activity
The application of this compound has demonstrated significant growth-promoting effects across a range of concentrations and plant species. Its efficacy is concentration-dependent, with optimal results generally observed in the micromolar to nanomolar range.
Effects on Crop Yield
Field and laboratory studies have quantified the impact of this compound on the yield of several important monocot and dicot crops. The application methods typically involve seed soaking or foliar spraying.
| Crop Species | Plant Type | This compound Concentration | Application Method | Yield Increase (%) | Reference |
| Rice (Oryza sativa) | Monocot | 0.001 mM | Seed Soaking / Foliar Spray | 28.89 | [4][5] |
| Wheat (Triticum aestivum) | Monocot | 0.01 mM | Seed Soaking / Foliar Spray | 27.23 | [4][5] |
| Onion (Allium cepa) | Monocot | 0.001 mM | Not Specified | 20.63 | [4][5] |
| Potato (Solanum tuberosum) | Dicot | 0.001 mM | Not Specified | 37.17 | [4][5] |
| Tomato (Solanum lycopersicum) | Dicot | 0.001 mM | Not Specified | 28.36 | [4][5] |
| Chickpea (Cicer arietinum) | Dicot | 0.001 mM | Not Specified | 26.08 | [4][5] |
Effects on Seed Germination and Seedling Growth
Early studies focused on the impact of this compound on seed germination and the growth of young seedlings. These experiments highlight the compound's role in early plant development.
| Plant Species | Plant Type | This compound Concentration | Effect on Growth | Reference |
| Barley (Hordeum vulgare) | Monocot | 0.001 µM - 0.1 µM | Promotion of root and shoot growth | [1] |
| Wheat (Triticum aestivum) | Monocot | 0.001 µM - 0.1 µM | Promotion of root and shoot growth | [1] |
| Mung Bean (Vigna radiata) | Dicot | 0.001 µM - 0.1 µM | Promotion of root and shoot growth | [1] |
| Fenugreek (Trigonella foenum-graecum) | Dicot | 0.001 µM - 0.1 µM | Promotion of root and shoot growth | [1] |
Putative Signaling Pathway of this compound
The exogenous application of this compound has been shown to modulate the endogenous levels of key plant hormones. Specifically, it leads to an increase in indole-3-acetic acid (IAA), a primary auxin responsible for cell elongation and growth, and a decrease in abscisic acid (ABA), a hormone generally associated with stress responses and growth inhibition.[2][4][5] This suggests that this compound's growth-promoting effects are, at least in part, mediated through the regulation of the plant's own hormonal balance.
Caption: Putative signaling pathway of this compound in plants.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of this compound, based on methodologies described in the cited literature.
Extraction and Isolation of this compound
This protocol outlines the general steps for obtaining this compound from Callicarpa macrophylla leaves.
Caption: General workflow for the extraction of this compound.
Protocol Steps:
-
Plant Material: Cleaned and dried leaves of Callicarpa macrophylla are used as the starting material.[3]
-
Extraction: The dried leaves are extracted with 1% alkaline water in a Clevenger-like glass apparatus for approximately 3 hours.[3]
-
Volume Reduction: The resulting aqueous extract is reduced to about one-third of its original volume.[3]
-
Solvent Partitioning: The reduced extract is then subjected to liquid-liquid extraction with dichloromethane (e.g., 3 x 200 ml).[3]
-
Concentration: The pooled dichloromethane extracts are concentrated under reduced pressure to yield a viscous residue containing this compound.[3] Further purification can be achieved using chromatographic techniques.
Plant Growth Promotion Assay (Seedling Growth)
This protocol is designed to evaluate the effect of this compound on the early growth of both monocot and dicot seedlings.
Materials:
-
Seeds of test species (e.g., Hordeum vulgare, Triticum aestivum, Vigna radiata, Trigonella foenum-graecum)[1]
-
This compound stock solution
-
Distilled water (for control)
-
Gibberellic acid (GA3) solution (as a positive control)[1]
-
Petri dishes or other suitable germination containers
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound (e.g., 0.1, 0.01, and 0.001 µM) in distilled water.[1] Prepare a control solution (distilled water) and a positive control solution (GA3 at a standard concentration).
-
Seed Sterilization and Plating: Surface sterilize the seeds to prevent microbial contamination. Place a sterile filter paper in each petri dish and moisten it with the respective test or control solution. Arrange a predetermined number of seeds on the filter paper in each dish.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., growth chamber with controlled temperature and light/dark cycle).
-
Data Collection: After a set incubation period (e.g., 7-10 days), measure the root length and shoot length of the seedlings.
-
Analysis: Compare the average root and shoot lengths of the this compound-treated seedlings to those of the negative and positive controls.
Field Trial for Crop Yield Assessment
This protocol describes a general approach for evaluating the effect of this compound on crop yield under field conditions.
References
- 1. DE10297827T5 - Use of phyllocladane diterpenoids to promote plant growth and mitigate the growth inhibitory effects of allelochemicals and methods therefor - Google Patents [patents.google.com]
- 2. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 3. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Calliterpenone: A Diterpenoid with Dual Regulatory Effects on Plant Growth
A Technical Guide for Researchers and Drug Development Professionals on the Allelopathic and Phytotoxic Properties of Calliterpenone
Introduction
This compound, a phyllocladane diterpenoid isolated from the medicinal plant Callicarpa macrophylla, has garnered significant attention for its potent plant growth-promoting activities. Structurally similar to abbeokutone, a precursor to gibberellins, this compound has demonstrated the ability to enhance the yield and productivity of various crops. However, emerging evidence reveals a more complex biological profile, with studies indicating that this compound can also exhibit inhibitory, or phytotoxic, effects on certain plant species under specific conditions. This technical guide provides a comprehensive overview of the dualistic nature of this compound, presenting quantitative data on its effects, detailing experimental protocols for its assessment, and illustrating its proposed mechanisms of action through signaling pathway diagrams. This information is intended to serve as a valuable resource for researchers in the fields of agriculture, natural product chemistry, and drug development.
Data Presentation: Quantitative Effects of this compound on Plant Growth
The biological activity of this compound is highly dependent on the plant species, the concentration of the compound, and the specific growth parameter being evaluated. The following table summarizes the key quantitative findings from studies on the effects of this compound and its monoacetate derivative.
| Plant Species | Compound | Concentration | Effect | Measurement | Result |
| Hibiscus sabdariffa | This compound & this compound Monoacetate | Not Specified | Inhibition | Seed Germination | 33-58% inhibition[1] |
| Inhibition | Root Growth | Inhibition observed[1] | |||
| Promotion | Shoot Growth | 14.1-21% enhancement[1] | |||
| Sesbania cannabina | This compound & this compound Monoacetate | Not Specified | Inhibition | Seed Germination | 30-46% inhibition[1] |
| Inhibition | Root Growth | Inhibition observed[1] | |||
| Promotion | Shoot Growth | 4-19% enhancement[1] | |||
| Artemisia annua | This compound & this compound Monoacetate | 0.01 mM | Alleviation of Allelopathy | Shoot Growth | 76-87% enhancement over control with A. annua extract[1] |
| Alleviation of Allelopathy | Root Growth | 35-60% enhancement over control with A. annua extract[1] | |||
| Rice | This compound | 0.001 mM | Promotion | Yield | 28.89% increase[2] |
| Wheat | This compound | 0.01 mM | Promotion | Yield | 27.23% increase[2] |
| Potato | This compound | 0.001 mM | Promotion | Yield | 37.17% increase[2] |
| Tomato | This compound | 0.001 mM | Promotion | Yield | 28.36% increase[2] |
| Chickpea | This compound | 0.001 mM | Promotion | Yield | 26.08% increase[2] |
| Onion | This compound | 0.001 mM | Promotion | Yield | 20.63% increase[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects on plant growth.
Seed Germination Bioassay
-
Preparation of Test Solutions: this compound and its derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water to achieve the desired final concentrations. A control solution containing the same concentration of the solvent is also prepared.
-
Seed Sterilization and Plating: Seeds of the target plant species are surface-sterilized, typically with a short wash in a dilute bleach solution followed by several rinses with sterile distilled water. The sterilized seeds are then placed on filter paper in sterile petri dishes.
-
Treatment Application: A specific volume of the test solution or control solution is added to each petri dish, ensuring the filter paper is saturated.
-
Incubation: The petri dishes are sealed and incubated in a controlled environment with defined temperature, humidity, and light conditions.
-
Data Collection: The number of germinated seeds is counted at regular intervals over a set period. Germination is typically defined as the emergence of the radicle. The percentage of germination inhibition is calculated relative to the control group.
Seedling Growth Bioassay
-
Seedling Preparation: Seeds are germinated as described above. Once the seedlings have reached a specific size, they are selected for uniformity.
-
Transfer to Treatment Medium: The seedlings are transferred to a hydroponic system or to containers with a solid medium (e.g., agar or sand) that has been saturated with the test or control solutions.
-
Growth Conditions: The seedlings are grown under controlled environmental conditions.
-
Data Measurement: After a defined growth period, the seedlings are carefully removed from the medium. The lengths of the roots and shoots are measured. The fresh and dry weights of the seedlings can also be determined. The percentage of root and shoot growth inhibition or promotion is calculated relative to the control group.
Alleviation of Allelopathy Assay
-
Preparation of Allelopathic Extract: An aqueous extract of the allelopathic plant (e.g., Artemisia annua) is prepared by soaking a known weight of plant material in distilled water for a specific duration. The extract is then filtered.
-
Preparation of Treatment Solutions: The allelopathic extract is mixed with solutions of this compound at various concentrations. A control group with only the allelopathic extract and a control with only distilled water are also prepared.
-
Bioassay: A seed germination or seedling growth bioassay is conducted as described above, using the prepared treatment solutions.
-
Data Analysis: The germination and growth parameters are compared between the different treatment groups to determine if this compound can alleviate the inhibitory effects of the allelopathic extract.
Mandatory Visualizations
Experimental Workflow for Assessing this compound's Dual Effects
Caption: Workflow for evaluating the phytotoxic and growth-promoting properties of this compound.
Proposed Signaling Pathway for this compound's Growth-Promoting Action
Caption: this compound's influence on plant hormone signaling pathways to promote growth.
Conclusion
This compound presents a fascinating case of a natural compound with dualistic effects on plant physiology. While it is a potent growth promoter for a wide range of crops, it also exhibits phytotoxic properties, particularly in terms of seed germination and root growth, in other plant species. This duality underscores the importance of rigorous, species-specific testing when evaluating the potential applications of natural products in agriculture. Further research is warranted to elucidate the precise molecular mechanisms that determine whether this compound acts as a growth promoter or an inhibitor. A deeper understanding of its structure-activity relationships and its interactions with various plant hormone signaling pathways will be crucial for harnessing its full potential in the development of novel, effective, and sustainable agricultural products.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Calliterpenone from Callicarpa macrophylla Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calliterpenone, a phyllocladane diterpenoid isolated from the leaves of Callicarpa macrophylla, has garnered significant interest due to its potent plant growth-promoting activities.[1][2][3][4] It has been shown to enhance the yield and productivity of various crops, making it a promising candidate for agricultural applications.[2][3][5][6] Furthermore, this compound has been investigated for other potential biological activities.[7] This document provides detailed protocols for the extraction, isolation, and purification of this compound from the leaves of Callicarpa macrophylla. The described methods are based on established and published procedures to ensure reproducibility and high yield.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and purification of this compound.
| Parameter | Value | Reference |
| Starting Material | Dried and powdered leaves of Callicarpa macrophylla | [2][3][8] |
| Extraction Method | Alkaline Water Extraction followed by Liquid-Liquid Partitioning | [2][3][8] |
| Yield of this compound | 0.46% | [1][2][3] |
| Purity of this compound (post-purification) | 84% (as estimated by HPLC) | [1][2][3] |
Experimental Protocols
Protocol 1: Alkaline Water Extraction of this compound
This protocol describes a robust and efficient method for the extraction of this compound from dried leaves of Callicarpa macrophylla. This method is advantageous as it simplifies the process and enhances the yield by hydrolyzing this compound monoacetate to this compound.[9]
Materials and Reagents:
-
Dried leaves of Callicarpa macrophylla
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Ethyl acetate
-
Hexane
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Vacuum filtration funnel with a glass sintered disc[3]
-
Standard laboratory glassware
Procedure:
-
Preparation of Plant Material:
-
Clean the dried leaves of Callicarpa macrophylla to remove any foreign matter.
-
Grind the leaves into a coarse powder.
-
-
Alkaline Water Extraction:
-
Concentration and Liquid-Liquid Extraction:
-
After extraction, allow the mixture to cool and then concentrate the aqueous extract to approximately one-third of its original volume under vacuum.[2][3]
-
Perform a liquid-liquid extraction of the concentrated aqueous extract with dichloromethane (4 x 200 mL).[2][8]
-
Pool the dichloromethane extracts.
-
-
Drying and Concentration:
-
Purification by Celite Filtration:
-
Adsorb the viscous residue onto 2 g of celite.[3]
-
Prepare a celite bed (20 g) in a vacuum filtration funnel fitted with a glass sintered disc.[3]
-
Load the celite with the adsorbed residue onto the prepared bed.
-
Elute the column first with 600 mL of 10% ethyl acetate in hexane.[1][2][3]
-
Subsequently, elute with 1 L of 50% ethyl acetate in hexane.[1][2][3]
-
-
Final Product:
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines the analytical method for the quantification and purity assessment of this compound.
Instrumentation and Conditions:
-
HPLC System: LC-10A HPLC system (Shimadzu, Japan) or equivalent[1][2]
-
Column: Waters Spherisorb ODS-2 column (250 × 4.6 mm I.D., 10 µm)[1][2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in the mobile phase.
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the extracted this compound and dissolve it in the mobile phase to a known volume.
-
Filter the solution through a 0.45 µm membrane filter before injection.[1]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area for this compound.
-
Construct a calibration curve using the peak areas of the standard solutions.
-
Calculate the concentration and purity of this compound in the sample based on the calibration curve.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction
The following diagram illustrates the key steps in the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for this compound's Plant Growth-Promoting Effect
This compound has been observed to modulate endogenous plant hormone levels, which is a likely mechanism for its growth-promoting effects.[3][5][6][10] The diagram below depicts this proposed pathway.
Caption: Proposed mode of action for this compound as a plant growth promoter.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 3. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops (2022) | Praveen C. Pandey [scispace.com]
- 6. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. US7527814B2 - Process for the isolation of this compound - Google Patents [patents.google.com]
- 9. WO2007107811A1 - PROCESS FOR THE ISOLATION OF this compound ( 16ALPHA, 17-DIHyDROXY-S-OXO- PHYLLOCLADANE) - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Calliterpenone in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Calliterpenone in plant extracts. This compound, a diterpenoid primarily isolated from Callicarpa macrophylla, has garnered significant interest for its potent plant growth-promoting activities.[1][2] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and detection of this compound, making it a valuable resource for researchers in natural product chemistry, agriculture, and drug development. The method is demonstrated to be precise and accurate, suitable for routine quality control and research applications.
Introduction
This compound (16α, 17-dihydroxy-phyllocladan-3-one) is a naturally occurring diterpenoid that has been identified as a novel plant growth promoter.[1][2] Its structural similarity to gibberellin precursors suggests a potential role in plant development pathways.[1][2] Found in plants of the Callicarpa genus, particularly Callicarpa macrophylla, this compound has shown promise in enhancing crop yields.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality assessment, standardization of herbal formulations, and further pharmacological investigations.
This document presents a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the quantification of this compound. The described protocol is based on established and validated methodologies, ensuring reliability and reproducibility of results.
Experimental Protocol
This section outlines the complete workflow for the quantification of this compound, from the initial extraction from plant material to the final HPLC analysis.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Syringe filters (0.45 µm)
-
Dried and powdered plant material (e.g., leaves of Callicarpa macrophylla)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Shimadzu LC-10A HPLC system or equivalent
-
UV-Vis detector
-
Waters Spherisorb ODS-2 column (250 × 4.6 mm I.D., 10 μm) or equivalent C18 column
-
Data acquisition and processing software
Sample Preparation
-
Extraction:
-
Weigh 1.0 g of dried, powdered plant material.
-
Extract the sample with dichloromethane using a suitable method such as sonication or Soxhlet extraction. An alternative method involves initial extraction with 10% ethyl acetate in hexane, followed by 50% ethyl acetate in hexane.[1]
-
Dry the resulting dichloromethane extract under reduced pressure.
-
-
Sample Solution Preparation:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
-
Standard Solution Preparation
-
Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound reference standard in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a range of concentrations suitable for constructing a calibration curve.
-
Chromatographic Conditions
The separation and quantification of this compound are achieved using the following isocratic HPLC method:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (45:55, v/v)[1] |
| Column | Waters Spherisorb ODS-2 (250 × 4.6 mm I.D., 10 μm) |
| Flow Rate | 1.0 mL/min (Typical, may require optimization) |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 20 µL (Typical, may require optimization) |
| Column Temperature | Ambient |
Data Presentation and Method Validation
A thorough validation of the HPLC method is essential to ensure reliable and accurate results. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% |
Method Validation Parameters
The validation of this analytical method demonstrates its suitability for the quantification of this compound.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 (Typical) |
| Range (µg/mL) | To be determined |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Accuracy (% Recovery) | 99.3% - 100.9%[2] |
| Precision (% RSD) | |
| - Intra-day | 0.02% - 0.92%[2] |
| - Inter-day | 0.03% - 0.92%[2] |
Note: Specific values for Linearity, LOD, and LOQ are dependent on the specific instrumentation and experimental conditions and should be determined during in-house method validation.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the quantification of this compound.
Caption: Workflow for the extraction of this compound from plant material.
Caption: HPLC analysis workflow for this compound quantification.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation parameters, ensures the generation of accurate and reproducible data. This method is well-suited for researchers and professionals involved in the quality control of herbal products, natural product discovery, and the development of new agricultural products.
References
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Calliterpenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calliterpenone, a diterpenoid isolated from plants of the Callicarpa genus, and its derivatives have garnered significant interest due to their diverse biological activities, including notable plant growth-promoting properties. Accurate and efficient quantification of these compounds in plant matrices and pharmaceutical formulations is crucial for quality control, standardization, and further research into their therapeutic potential. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, versatile, and cost-effective method for the analysis of this compound and its derivatives. This application note provides a detailed protocol for the HPTLC analysis of these compounds, along with quantitative data and a summary of their biological context.
Quantitative Analysis Summary
The HPTLC method for the simultaneous determination of this compound and its monoacetate derivative has been validated for its accuracy and precision. The following tables summarize the key quantitative data from these validation studies.
Table 1: Recovery Studies for this compound and this compound Monoacetate
| Compound | Amount Spiked (µg) | Amount Recovered (µg) | Recovery (%) |
| This compound | 100 | 97.5 - 100.8 | 97.5 - 100.8 |
| This compound Monoacetate | 100 | 97.5 - 100.8 | 97.5 - 100.8 |
Table 2: Precision of the HPTLC Method (Relative Standard Deviation, %RSD)
| Compound | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 1.26 - 1.68 | 1.06 - 1.68 |
| This compound Monoacetate | 1.26 - 1.68 | 1.06 - 1.68 |
Experimental Protocols
This section details the materials and methodology for the HPTLC analysis of this compound and its derivatives.
Materials and Reagents
-
Standards: Reference standards of this compound and its derivatives (e.g., this compound monoacetate) of known purity.
-
Solvents: Methanol, n-hexane, ethyl acetate, and other solvents of analytical or HPLC grade.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Sample Preparation: Dried and powdered plant material (e.g., leaves of Callicarpa macrophylla) or formulated product.
-
Instrumentation:
-
HPTLC applicator (e.g., Linomat 5 or equivalent)
-
HPTLC developing chamber (twin-trough chamber)
-
HPTLC scanner (densitometer) with UV-Vis detector
-
Hot air oven or plate heater
-
Analytical balance
-
Ultrasonic bath
-
Preparation of Standard Solutions
-
Accurately weigh 10 mg of each reference standard (this compound and its derivatives) and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) by diluting with methanol. These will be used to construct the calibration curve.
Preparation of Sample Solutions
-
Accurately weigh about 1 g of the dried, powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication for 30 minutes, followed by centrifugation or filtration.
-
Repeat the extraction process twice more to ensure complete extraction of the analytes.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) to obtain the final sample solution.
Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate is commonly used for the separation of terpenoids. The optimal ratio should be determined experimentally; a starting point could be n-hexane:ethyl acetate (7:3, v/v).
-
Chamber Saturation: Saturate the HPTLC developing chamber with the mobile phase vapor for at least 20 minutes before plate development.
-
Application: Apply the standard and sample solutions as bands (e.g., 8 mm width) onto the HPTLC plate using an automated applicator. The application volume will typically be in the range of 2-10 µL.
-
Development: Develop the plate in the saturated chamber up to a distance of approximately 8 cm.
-
Drying: After development, dry the plate in a hot air oven or using a plate heater to remove all traces of the mobile phase.
Detection and Quantification
-
Densitometric Scanning: Scan the dried plate using an HPTLC scanner in absorbance mode. Based on the UV spectra of this compound, a detection wavelength in the range of 254 nm is appropriate.
-
Calibration Curve: Plot the peak area of the standards against their corresponding concentrations to generate a linear regression equation.
-
Quantification: Use the regression equation to determine the concentration of this compound and its derivatives in the sample solutions based on their measured peak areas.
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPTLC analysis of this compound.
Signaling Pathway Context
This compound has been identified as a plant growth promoter. Its mechanism of action is believed to involve the modulation of endogenous plant hormone levels, particularly indole-3-acetic acid (IAA) and abscisic acid (ABA). An increase in the growth-promoting hormone IAA and a decrease in the growth-inhibiting hormone ABA can lead to enhanced plant growth and development.
Caption: Proposed signaling pathway of this compound in plant growth promotion.
Application Notes and Protocols for the Analysis of Calliterpenone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Calliterpenone, a diterpenoid isolated from Callicarpa macrophylla, has garnered significant interest in agricultural and pharmacological research due to its potent plant growth-promoting activities.[1] Accurate and reliable quantification of this compound in plant extracts and other matrices is crucial for quality control, formulation development, and mechanistic studies. This document provides detailed application notes and protocols for the determination of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are intended for researchers, scientists, and drug development professionals.
Principle of Reverse-Phase HPLC
Reverse-phase HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar compound, is retained on the nonpolar stationary phase and is eluted by a polar mobile phase. The composition of the mobile phase can be adjusted to achieve optimal separation from other components in the sample matrix.
Experimental Protocols
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Volumetric flasks and pipettes
Reagents and Solvents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
This compound reference standard
-
Dichloromethane (analytical grade)
Sample Preparation from Callicarpa macrophylla Leaves
This protocol is adapted from established methods for the extraction of this compound from plant material.[1]
-
Drying and Grinding: Air-dry the leaves of Callicarpa macrophylla in the shade and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered leaf material and place it in a flask.
-
Add 100 mL of dichloromethane to the flask.
-
Extract the sample using an appropriate method (e.g., maceration, sonication, or Soxhlet extraction). For sonication, place the flask in an ultrasonic bath for 30 minutes.
-
Filter the extract and repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
-
Solvent Evaporation: Combine the filtrates and evaporate the dichloromethane under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Sample Solution Preparation:
-
Dissolve a known amount of the dried crude extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
The sample is now ready for HPLC analysis.
-
Chromatographic Conditions
Two validated methods for the analysis of this compound are presented below. Method A utilizes an acetonitrile:water mobile phase, while Method B employs a methanol:water mobile phase.
| Parameter | Method A | Method B |
| Mobile Phase | Acetonitrile:Water (45:55, v/v)[1] | Methanol:Water (45:55, v/v) |
| Stationary Phase | Waters Spherisorb ODS-2 (C18), 250 x 4.6 mm, 10 µm[1] | Not specified, C18 recommended |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | Ambient |
| Detection Wavelength | 220 nm[1] | 210 nm |
| Injection Volume | 20 µL | 20 µL |
| Run Time | Approximately 15 minutes | Approximately 25 minutes |
Note: The retention time of this compound using Method B has been reported to be approximately 11.03 minutes.
Data Presentation
The following table summarizes the quantitative data from a method validation study for the HPLC analysis of this compound.
| Parameter | Result |
| Recovery | 99.3% - 100.9% |
| Intra-day Precision (RSD%) | 0.02% - 0.92% |
| Inter-day Precision (RSD%) | 0.03% - 0.92% |
RSD: Relative Standard Deviation
Visualizations
Experimental Workflow for this compound HPLC Analysis
The following diagram illustrates the general workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for RP-HPLC analysis of this compound.
Simplified Proposed Signaling Pathway for this compound's Growth-Promoting Effect
This compound has been shown to increase the endogenous levels of indole-3-acetic acid (IAA), a key auxin, and decrease the levels of abscisic acid (ABA), a plant growth inhibitor. This modulation of plant hormones is a likely mechanism for its growth-promoting effects.
Caption: Proposed hormonal signaling of this compound.
Conclusion
The reverse-phase HPLC methods described in this document are suitable for the routine analysis and quantification of this compound in plant extracts. The provided protocols offer a robust framework for researchers and professionals in natural product chemistry, agronomy, and drug development. Adherence to good laboratory practices is essential for obtaining accurate and reproducible results.
References
Application Note: Accurate Quantification of Calliterpenone using HPLC with UV Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calliterpenone, a diterpene isolated from Callicarpa macrophylla, has garnered significant interest as a natural plant growth promoter.[1][2][3][4] Its potential applications in agriculture and drug development necessitate accurate and reliable methods for its quantification. This application note provides a detailed protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methodologies. The optimal UV detection wavelength and validated chromatographic conditions are presented to ensure precise and reproducible measurements.
Optimal UV Detection Wavelength
The selection of an appropriate UV detection wavelength is critical for achieving high sensitivity and specificity in HPLC analysis. Based on validated methods, two principal wavelengths have been successfully employed for the quantification of this compound.
| Wavelength | Method | Source |
| 210 nm | RP-HPLC | Verma et al. |
| 220 nm | RP-HPLC | Pandey et al., citing Verma et al.[3][5] |
The choice between these wavelengths may depend on the specific HPLC system, detector sensitivity, and the presence of interfering compounds in the sample matrix. Analysts should perform a UV scan of a pure this compound standard to determine the wavelength of maximum absorbance (λmax) for their specific conditions.
Experimental Protocol: Quantification of this compound by RP-HPLC
This protocol outlines the steps for sample preparation and analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][5][6]
Materials and Reagents
-
This compound standard (of known purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters (e.g., Millipore)
-
Plant tissue sample containing this compound (e.g., leaves of Callicarpa macrophylla)
-
Dichloromethane or other suitable extraction solvent
Instrumentation
-
HPLC system equipped with a UV-Vis detector (e.g., Shimadzu LC-10A or equivalent)
-
C18 analytical column (e.g., Waters Spherisorb ODS-2, 250 × 4.6 mm I.D., 10 µm)
-
Data acquisition and processing software
Sample Preparation
-
Extraction:
-
Dry the plant material (e.g., leaves) and grind to a fine powder.
-
Extract the powdered material with a suitable solvent such as dichloromethane.[3]
-
Dry the resulting extract under vacuum.
-
-
Sample Solution:
Chromatographic Conditions
Two sets of mobile phase compositions have been reported for the successful separation of this compound.
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Acetonitrile:Water (45:55, v/v)[3][5] | Methanol:Water (45:55, v/v)[6] |
| Column | Waters Spherisorb ODS-2 (250 × 4.6 mm I.D., 10 µm) or equivalent C18 column[3][5] | Not specified, but a C18 column is implied. |
| Flow Rate | 1 mL/min[6] | 1 mL/min |
| Detection Wavelength | 220 nm[3][5] | 210 nm[6] |
| Injection Volume | To be optimized (typically 10-20 µL) | To be optimized (typically 10-20 µL) |
| Column Temperature | Ambient | Ambient |
Calibration and Quantification
-
Prepare a stock solution of the this compound standard in methanol.
-
From the stock solution, prepare a series of calibration standards at different concentrations.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Inject the prepared sample solutions and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Method Validation Parameters
The referenced HPLC methods have been validated according to international guidelines, demonstrating their reliability.
| Parameter | HPLC Method |
| Recovery | 99.3% - 100.9%[1][2][5][6] |
| Intra-day Precision (RSD%) | 0.02% - 0.92%[1][2][5] |
| Inter-day Precision (RSD%) | 0.03% - 0.92%[1][2][5] |
| Limit of Detection (LOD) | 0.23 µ g/spot (by HPTLC)[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
Experimental Workflow
Caption: Workflow for this compound Quantification.
Signaling Pathway Context
This compound is recognized as a plant growth promoter that can modulate endogenous plant hormone levels.[3][7] Its structural similarity to abbeokutone, a precursor in the gibberellin biosynthetic pathway, suggests a potential mode of action related to this class of hormones.[8][9] Furthermore, studies have shown that the exogenous application of this compound leads to an increase in indole-3-acetic acid (IAA) and a decrease in abscisic acid (ABA) content in various crops.[7] This indicates an interaction with key signaling pathways that regulate plant growth and development.
Caption: this compound's Influence on Plant Hormones.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 4. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. staff.cimap.res.in [staff.cimap.res.in]
- 7. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corrigendum: this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Corrigendum: this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
Calliterpenone Application for Enhanced Crop Yield: A Guide for Researchers
Introduction
Calliterpenone, a natural plant growth promoter isolated from the medicinal plant Callicarpa macrophylla, has demonstrated significant potential in enhancing the yield and productivity of a variety of agricultural crops.[1][2][3][4][5] This document provides detailed application notes and protocols based on current research for the effective use of this compound. Its structural similarity to abbeokutone, a precursor in the gibberellin biosynthetic pathway, suggests a mechanism of action involving the modulation of endogenous plant hormones.[1][2] Specifically, the application of this compound has been shown to increase the endogenous levels of indole-3-acetic acid (IAA), a key auxin involved in plant growth, while decreasing the levels of abscisic acid (ABA), a hormone associated with stress responses and growth inhibition.[1][2][3][4][5][6] This hormonal modulation leads to improved growth attributes such as plant height, tiller number, panicle length, and ultimately, increased crop yield.[1][3][4][5][6]
Data Summary: Efficacy of this compound on Crop Yield
The following table summarizes the quantitative impact of this compound application on the yield of various crops as reported in peer-reviewed studies.
| Crop | Optimal Concentration (mM) | Application Method(s) | Yield Increase (%) |
| Rice (Oryza sativa) | 0.001 | Foliar Spraying, Seed Soaking | 28.89 |
| Wheat (Triticum aestivum) | 0.01 | Foliar Spraying | 27.23 |
| Potato (Solanum tuberosum) | 0.001 | Not Specified | 37.17 |
| Tomato (Solanum lycopersicum) | 0.001 | Not Specified | 28.36 |
| Chickpea (Cicer arietinum) | 0.001 | Foliar Spraying, Seed Soaking | 26.08 |
| Onion (Allium cepa) | 0.001 | Not Specified | 20.63 |
Data sourced from:[1][2][3][4][5]
Field trials have further validated these findings, showing an average yield increase of approximately 12% in rice and 10% in wheat under real-world farming conditions.[2][3][5][6]
Experimental Protocols
The following protocols are based on methodologies that have proven effective in enhancing crop yield. Researchers should adapt these protocols to their specific experimental conditions and crop varieties.
Preparation of this compound Solutions
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Stock Solution (e.g., 1 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of ethanol to ensure complete dissolution.
-
Transfer the dissolved this compound to a volumetric flask.
-
Add distilled water to the mark to achieve the final desired volume and concentration.
-
Mix thoroughly using a magnetic stirrer.
-
-
Working Solutions (e.g., 0.1 mM, 0.01 mM, 0.001 mM):
-
Prepare serial dilutions from the stock solution. For example, to prepare a 0.01 mM solution from a 1 mM stock, dilute 1 ml of the stock solution to a final volume of 100 ml with distilled water.[2] Similarly, for a 0.001 mM solution, dilute 1 ml of the stock solution to a final volume of 1000 ml.[2]
-
Application Methods
Three primary methods of application have been utilized: foliar spraying, seed soaking, and root treatment. The choice of method may vary depending on the crop.[2]
a) Foliar Spraying:
-
Timing: Apply at 30 and 60 days after planting (DAP).[2]
-
Procedure:
-
Prepare the desired concentration of this compound solution.
-
Using a sprayer, apply the solution uniformly to the plant foliage until the point of runoff, ensuring thorough coverage. A typical application rate is approximately 0.25 L/m².[2]
-
b) Seed Soaking:
-
Timing: Prior to sowing.
-
Procedure:
-
Prepare the desired concentration of this compound solution.
-
Immerse the seeds in the solution for 6 hours.[2]
-
After soaking, remove the seeds and allow them to air-dry before planting.
-
c) Root Treatment of Seedlings:
-
Timing: Before transplanting.
-
Procedure:
-
Prepare the desired concentration of this compound solution.
-
Gently uproot the seedlings and immerse their root systems in the this compound solution for 3 hours.[2]
-
Transplant the treated seedlings into the field or pots.
-
Visualizing Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action in plants.
General Experimental Workflow for this compound Application
References
- 1. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 2. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops (2022) | Praveen C. Pandey [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unlocking Plant Potential: Application Notes and Protocols for Calliterpenone via Foliar Spray and Seed Soaking
For Immediate Release
This document provides detailed application notes and protocols for the use of Calliterpenone, a naturally derived plant growth promoter, through two primary application methods: foliar spray and seed soaking. These guidelines are intended for researchers, scientists, and drug development professionals investigating the impact of this compound on crop yield and development.
This compound, isolated from the medicinal plant Callicarpa macrophylla, has demonstrated significant potential in enhancing the productivity of various crops.[1][2][3][4][5] Studies have shown that its application can lead to substantial increases in yield by modulating endogenous plant hormone levels.[1][2][3] Specifically, this compound has been observed to increase the levels of indole-3-acetic acid (IAA), a key auxin involved in plant growth, while decreasing the content of abscisic acid (ABA), a hormone associated with stress responses.[1][2][3]
Data Summary: Foliar Spray vs. Seed Soaking
The efficacy of this compound is dependent on the concentration, application method, and crop species. The following tables summarize the quantitative data from key experiments, offering a comparative overview of the two primary application techniques.
Table 1: Optimal this compound Concentrations and Application Methods for Yield Enhancement in Various Crops
| Crop | Most Effective Concentration (mM) | Application Method(s) | Yield Increase (%) |
| Rice | 0.001 | Foliar Spraying or Seed Soaking | 28.89 |
| Wheat | 0.01 | Foliar Spraying or Seed Soaking | 27.23 |
| Potato | 0.001 | Foliar Spraying or Seed Soaking | 37.17 |
| Tomato | 0.001 | Foliar Spraying or Seed Soaking | 28.36 |
| Onion | 0.001 | Foliar Spraying or Seed Soaking | 20.63 |
| Chickpea | 0.001 | Foliar Spray | 26.08 |
Table 2: Effect of this compound on Endogenous Hormone Levels
| This compound Concentration (mM) | Change in IAA Content | Change in ABA Content |
| 0.1 | Maximum Increase | Reduction |
| 0.01 | Moderate Increase | Moderate Reduction |
| 0.001 | Increase | Maximum Reduction |
Source:[1]
Experimental Protocols
The following are detailed protocols for the preparation and application of this compound for research purposes.
Protocol 1: Preparation of this compound Solutions
This protocol outlines the preparation of stock and working solutions of this compound.
Materials:
-
This compound
-
Absolute ethanol
-
Distilled water
-
Volumetric flasks (100 mL and 1000 mL)
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Preparation of 0.1 mM Stock Solution:
-
Preparation of Working Solutions:
-
For 0.01 mM solution: Take 10 mL of the 0.1 mM stock solution and add it to a 100 mL volumetric flask. Bring the volume up to 100 mL with distilled water and mix well.[1][2]
-
For 0.001 mM solution: Take 10 mL of the 0.1 mM stock solution and add it to a 1000 mL volumetric flask. Bring the volume up to 1000 mL with distilled water and mix well.[1][2]
-
Protocol 2: Foliar Spray Application
This protocol details the application of this compound directly to the plant foliage.
Materials:
-
Prepared this compound working solution (e.g., 0.001 mM or 0.01 mM)
-
Handheld sprayer or atomizer
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Fill the sprayer with the desired concentration of this compound solution.
-
Apply the solution as a fine mist to the plant foliage, ensuring thorough coverage of both the adaxial (upper) and abaxial (lower) leaf surfaces.
-
For optimal absorption, conduct spraying during the cooler parts of the day, such as early morning or late afternoon, to avoid rapid evaporation and potential leaf burn.
-
In the cited studies, foliar sprays were applied at 30 and 60 days after planting.[1][4] A control group should be sprayed with a solution containing the same concentration of ethanol as the treatment groups.
Protocol 3: Seed Soaking Application
This protocol describes the pre-sowing treatment of seeds with this compound.
Materials:
-
Prepared this compound working solution (e.g., 0.001 mM)
-
Seeds of the target crop
-
Beakers or petri dishes
-
Shaker or orbital incubator (optional)
-
Filter paper or paper towels
Procedure:
-
Place the seeds in a beaker or petri dish.
-
Pour the desired concentration of this compound solution over the seeds, ensuring they are fully submerged.
-
Soak the seeds for a duration of 6 hours.[1][4] Gentle agitation using a shaker can enhance uptake.
-
After the soaking period, decant the this compound solution.
-
Air-dry the seeds on filter paper or paper towels in a shaded, well-ventilated area until they return to their original moisture level before sowing.
-
A control group of seeds should be soaked in a solution containing the same concentration of ethanol for the same duration.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental processes, the following diagrams have been generated.
References
- 1. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 2. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Table_1_this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops.DOCX - figshare - Figshare [figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
Application Notes and Protocols for Determining the In Vitro Bioactivity of Calliterpenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calliterpenone, a phyllocladane diterpenoid isolated from Callicarpa macrophylla, has been primarily recognized for its potent plant growth-promoting activities. However, emerging research into the broader Callicarpa genus reveals a rich source of bioactive diterpenoids with significant therapeutic potential, including anti-inflammatory and cytotoxic effects. These findings provide a strong rationale for the comprehensive evaluation of this compound's bioactivity.
These application notes provide detailed protocols for a panel of in vitro assays to screen and characterize the cytotoxic, anti-inflammatory, and antioxidant properties of this compound. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual workflows to facilitate the investigation of this promising natural compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Experimental Protocol
Materials:
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell lines (e.g., HeLa - cervical, HepG2 - hepatocellular, MCF-7 - breast)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus log concentration.
Data Presentation: Cytotoxicity of Related Diterpenoids
As specific cytotoxic data for this compound on cancer cell lines is not yet widely available, the following table presents IC₅₀ values for a related phyllocladane diterpenoid, Phyllocladan-16α,19-diol , to provide a reference for expected activity ranges[1].
| Cell Line | Cancer Type | Phyllocladan-16α,19-diol IC₅₀ (µg/mL)[1] |
| HT-29 | Colon Cancer | 24.1 |
| A-549 | Lung Cancer | 33.5 |
| U-251 | Glioblastoma | 29.3 |
| SK-MEL-28 | Melanoma | 30.1 |
Experimental Workflow: MTT Assay
References
Application Notes and Protocols for Formulating Stable Calliterpenone Solutions for Agricultural Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calliterpenone, a diterpenoid isolated from Callicarpa macrophylla, has demonstrated significant potential as a natural plant growth promoter, enhancing the yield and productivity of various crops.[1][2][3] Effective and stable formulations are crucial for the successful application of this compound in agricultural settings. These application notes provide detailed protocols for formulating stable this compound solutions and methodologies for their subsequent analysis and stability testing.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable formulations.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | Inferred from structure |
| Molecular Weight | 320.47 g/mol | Inferred from structure |
| Appearance | Crystalline solid | [4] |
| logP | ~2.6 | [4] |
| Water Solubility | Low | [4] |
| Solvent Solubility | Soluble in alcohols, esters, and ketones | General diterpenoid solubility |
Formulation Protocols: Emulsifiable Concentrate (EC)
Emulsifiable concentrates are a common and effective formulation type for water-insoluble active ingredients like this compound.[2][5] When diluted in water, they form a stable emulsion for spray application.
I. Starting Formulation Recipes
The following are suggested starting recipes for this compound EC formulations. Optimization will be necessary based on the purity of the this compound extract and specific application requirements.
Table 1: Example Emulsifiable Concentrate (EC) Formulations for this compound
| Component | Function | Formulation 1 (% w/w) | Formulation 2 (% w/w) | Formulation 3 (% w/w) |
| This compound (Technical Grade, >90%) | Active Ingredient | 5.0 | 10.0 | 15.0 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 65.0 | 60.0 | 55.0 |
| Castor oil ethoxylate (e.g., Agnique® CSO 35) | Emulsifier (Non-ionic) | 10.0 | 10.0 | 10.0 |
| Calcium dodecylbenzene sulfonate (e.g., Agnique® ABS 60C) | Emulsifier (Anionic) | 5.0 | 5.0 | 5.0 |
| Epoxidized soybean oil | Stabilizer/Adjuvant | 15.0 | 15.0 | 15.0 |
| Total | 100.0 | 100.0 | 100.0 |
II. Preparation Protocol
-
Dissolution of Active Ingredient: In a suitable vessel, add the aromatic solvent. While stirring, slowly add the technical grade this compound until it is completely dissolved. Gentle warming (not exceeding 40°C) may be applied to facilitate dissolution.
-
Addition of Emulsifiers: To the this compound solution, add the non-ionic and anionic emulsifiers sequentially, ensuring each is fully incorporated before adding the next.
-
Incorporation of Stabilizer: Add the epoxidized soybean oil to the mixture and continue stirring.
-
Homogenization: Stir the final mixture for at least 30 minutes to ensure a homogenous concentrate.
-
Packaging: Store the final EC formulation in a tightly sealed, amber glass or chemically resistant polymer container.
Analytical Methodologies
Accurate quantification of this compound in formulations is essential for quality control and stability assessment.
I. High-Performance Liquid Chromatography (HPLC-UV) Method
A reversed-phase HPLC method with UV detection is suitable for the determination of this compound.
Table 2: HPLC-UV Method Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
II. Sample Preparation Protocol
-
Standard Preparation: Prepare a stock solution of pure this compound (e.g., 1000 µg/mL) in acetonitrile. From the stock solution, prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh an amount of the EC formulation equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Stability Testing Protocols
Stability studies are critical to determine the shelf-life and optimal storage conditions for the this compound formulation.[6][7][8][9]
I. Accelerated Stability Study
This study provides an indication of the long-term stability of the formulation in a shorter timeframe.
Table 3: Accelerated Stability Study Protocol
| Parameter | Condition |
| Storage Temperature | 54 ± 2°C |
| Storage Duration | 14 days |
| Packaging | Commercial packaging or equivalent inert containers |
| Analysis Timepoints | Day 0 and Day 14 |
| Parameters to be Tested | - this compound concentration (by HPLC) - pH of a 1% aqueous emulsion - Emulsion stability and spontaneity - Physical appearance (color, phase separation) |
II. Photostability Study
This study assesses the impact of light on the stability of the formulation.
-
Sample Exposure: Place the formulation in a transparent container and expose it to a light source that simulates natural sunlight (e.g., a xenon lamp).
-
Control Sample: Wrap an identical container in aluminum foil to serve as a dark control.
-
Storage Conditions: Maintain both samples at a constant temperature (e.g., 25°C).
-
Analysis: Analyze the this compound content in both the exposed and control samples at predetermined time intervals.
III. pH Stability Study
This study evaluates the stability of this compound in aqueous emulsions at different pH values.
-
Preparation of Buffered Emulsions: Prepare 1% emulsions of the this compound EC formulation in buffer solutions of different pH values (e.g., pH 4, 7, and 9).
-
Storage: Store the emulsions at a constant temperature (e.g., 25°C).
-
Analysis: Determine the concentration of this compound in each emulsion at various time points to assess the rate of degradation as a function of pH. Diterpene lactones have shown susceptibility to degradation at alkaline pH.[10]
Proposed Signaling Pathway of this compound
This compound has been shown to increase the endogenous levels of indole-3-acetic acid (IAA), a key auxin, while decreasing the levels of abscisic acid (ABA), a plant stress hormone.[1][2][3][9] This suggests that this compound may promote plant growth by modulating the balance of these crucial phytohormones.
References
- 1. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 2. Emulsifiable Concentrate Formulation [solutionsstores.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Accelerated stability testing of bioproducts: attractions and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerated Stability Tests of Biocidals [saniterlab.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Calliterpenone Extraction
Welcome to the technical support center for Calliterpenone extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their extraction yields and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete initial extraction from plant material.2. Inefficient partitioning into the organic solvent.3. Degradation of this compound during the process.4. Suboptimal plant material (e.g., low this compound content). | 1. Ensure the plant material is finely ground. Increase extraction time in alkaline water or consider a second extraction of the plant residue.2. Perform multiple extractions (3-4 times) with dichloromethane, ensuring vigorous mixing during each extraction.[1][2][3] Check the pH of the aqueous extract before partitioning.3. Avoid excessively high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure.4. Use healthy, mature leaves of Callicarpa macrophylla, as this compound content can vary. |
| Low Purity of Final Product | 1. Incomplete removal of chlorophyll and other pigments.2. Co-extraction of other similar compounds.3. Inefficient purification by column chromatography or filtration. | 1. The initial extraction with alkaline water is designed to minimize chlorophyll extraction.[4] If chlorophyll contamination persists, consider a preliminary wash of the plant material with a non-polar solvent like hexane before the main extraction.2. Optimize the mobile phase for column chromatography to improve the separation of this compound from its monoacetate and other related diterpenes.[5]3. Ensure proper packing of the chromatography column. For celite filtration, use a sufficient amount of celite and elute with solvents of increasing polarity.[2][3] |
| Greenish Tinge in the Final Product | Chlorophyll contamination. | While various organic solvents can extract this compound, many also extract chlorophyll, making purification difficult.[4] The described method of first extracting with alkaline water helps to avoid this.[4] If the dichloromethane extract is still very green, a charcoal treatment (use with caution as it can adsorb your product) or a more refined chromatography step may be necessary. |
| Difficulty in Quantification (HPLC/HPTLC) | 1. Poor peak resolution.2. Inaccurate standard curve.3. Sample matrix interference. | 1. Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water) to improve peak separation.[1][2] Ensure the HPLC column is in good condition.2. Prepare fresh standards and ensure their purity. The calibration curve should be linear over the working concentration range.[6]3. Filter all samples through a 0.45 μm membrane before injection.[1][2][5] If interference persists, consider a solid-phase extraction (SPE) step for sample cleanup. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Callicarpa macrophylla leaves?
A1: A typical yield is approximately 0.46% from dried leaves, with a purity of around 84% as estimated by HPLC.[1][2][3][4]
Q2: Which solvent is best for extracting this compound?
A2: While various organic solvents like hexane, benzene, ethyl acetate, chloroform, methanol, and ethanol can extract this compound, they also co-extract significant amounts of chlorophyll, which complicates purification.[4] A preferred method is a biphasic extraction: first with 1% alkaline water, followed by partitioning the aqueous extract with a water-immiscible organic solvent.[4][7] Dichloromethane is specifically recommended for this second step to maximize the yield.[4][7]
Q3: How can I remove chlorophyll from my extract?
A3: The recommended protocol, which uses an initial extraction with alkaline water, is designed to minimize chlorophyll carryover.[4] If your organic extract is still green, further purification using column chromatography is necessary.
Q4: What analytical methods are suitable for quantifying this compound?
A4: Both High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection are established methods for the rapid and accurate quantification of this compound.[5][6][8] For HPLC, a common mobile phase is acetonitrile:water (45:55) with detection at 220 nm.[1][2]
Q5: Can this extraction process be scaled up?
A5: Yes, the process has been successfully scaled up for pilot-scale extraction. For instance, 15 kg of dried leaves can be processed in a stainless steel distillation tank, employing a continuous solvent-solvent extraction technology with dichloromethane.[1][2]
Experimental Protocols
Laboratory-Scale Extraction and Isolation of this compound
This protocol is adapted from established methods for extracting this compound from the dried leaves of Callicarpa macrophylla.[1][2][3]
Materials:
-
Dried and cleaned leaves of Callicarpa macrophylla
-
1% Alkaline water (e.g., 10g NaOH or KOH in 1L of water)
-
Dichloromethane (CH₂Cl₂)
-
Celite
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Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Clevenger-like glass apparatus (10 L capacity) or equivalent
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration funnel with a glass sintered disc
-
Glass chromatography column
Methodology:
-
Initial Extraction:
-
Take 200 g of cleaned and dried Callicarpa macrophylla leaves.
-
Place the leaves in a 10 L Clevenger-like glass apparatus with 6 L of 1% alkaline water.
-
After cooling, filter the aqueous extract.
-
Reduce the volume of the extract to about one-third using a rotary evaporator.
-
-
Solvent Partitioning:
-
Transfer the concentrated aqueous extract to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding 200 mL of dichloromethane. Shake vigorously and allow the layers to separate.
-
Collect the lower organic (dichloromethane) layer.
-
Repeat the extraction three more times with fresh 200 mL portions of dichloromethane.[4]
-
Pool all the dichloromethane extracts.
-
-
Concentration and Initial Purification:
-
Dry the pooled dichloromethane extract over anhydrous sodium sulfate and then filter.
-
Concentrate the extract to a viscous residue using a rotary evaporator.
-
-
Celite Filtration/Column Chromatography:
-
Prepare a filtration bed by packing 20 g of celite in a vacuum filtration funnel.
-
Adsorb the viscous residue onto 2 g of celite and place it on top of the prepared bed.
-
First, elute with 600 mL of 10% ethyl acetate in hexane to remove non-polar impurities.[1][2]
-
Next, elute with 1 L of 50% ethyl acetate in hexane to collect the this compound-containing fraction.[1][2]
-
Dry this fraction under vacuum to obtain this compound.
-
Quantification by RP-HPLC
Instrumentation:
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the extracted this compound in methanol.
-
Prepare a series of standard solutions of known concentrations.
-
Filter all solutions through a 0.45 μm membrane filter before injection.[1][2]
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 2. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US7527814B2 - Process for the isolation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. staff.cimap.res.in [staff.cimap.res.in]
- 7. WO2007107811A1 - PROCESS FOR THE ISOLATION OF this compound ( 16ALPHA, 17-DIHyDROXY-S-OXO- PHYLLOCLADANE) - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Chlorophyll Interference in Calliterpenone Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Calliterpenone, with a specific focus on overcoming chlorophyll interference.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound (16α, 17-dihydroxy-phyllocladan-3-one) is a phyllocladane diterpenoid isolated from plants of the Callicarpa genus, notably Callicarpa macrophylla. It has demonstrated significant potential as a natural plant growth promoter.[1] For research and development purposes, high purity of this compound is crucial to ensure accurate biological and toxicological assessments, clear structure-activity relationship (SAR) studies, and consistency in experimental results. Impurities, such as chlorophyll, can interfere with analytical techniques and potentially impact biological assays.
Q2: How can I tell if my this compound sample is contaminated with chlorophyll?
The most obvious sign of chlorophyll contamination is a green hue in your purified sample. Spectroscopically, chlorophyll exhibits strong absorbance in the blue (around 430 nm) and red (around 662 nm) regions of the visible spectrum. If your sample's UV-Vis spectrum shows significant peaks in these regions, it is likely contaminated with chlorophyll. Pure this compound is a white amorphous powder.[2]
Q3: What are the common methods for removing chlorophyll from plant extracts?
Common methods for chlorophyll removal include:
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Activated Charcoal Treatment: Adsorbs chlorophyll and other pigments.
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Liquid-Liquid Extraction (Solvent Partitioning): Separates compounds based on their differential solubility in immiscible solvents.
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Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.
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Celite Filtration: A filtration aid that can help remove some pigments and fine particulates.[1]
Q4: Can the extraction solvent affect the amount of chlorophyll co-extracted with this compound?
Yes, the choice of solvent is critical. While this compound is typically extracted with dichloromethane, this solvent also readily extracts chlorophyll.[1] Using less polar solvents for an initial wash, such as hexane, can help remove some chlorophyll and other nonpolar compounds before extracting the target molecule.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound purification.
| Problem | Possible Cause | Recommended Solution |
| Final this compound sample is green. | Incomplete removal of chlorophyll during purification. | 1. Repeat Column Chromatography: Ensure proper packing of the column and use a less polar solvent system initially to elute the chlorophyll before eluting the this compound. 2. Activated Charcoal Treatment: Dissolve the impure sample in a suitable solvent and treat with activated charcoal. Be aware of potential product loss. 3. Liquid-Liquid Extraction: Dissolve the sample in a polar solvent and perform a liquid-liquid extraction with a nonpolar solvent like hexane to remove the chlorophyll. |
| Low yield of this compound after purification. | 1. Loss during chlorophyll removal: Activated charcoal can adsorb the target compound. 2. Inappropriate solvent system in chromatography: this compound may not have eluted completely from the column. 3. Degradation of this compound. | 1. Optimize Charcoal Amount: Use the minimum amount of activated charcoal necessary and shorten the contact time. 2. Adjust Solvent Polarity: Gradually increase the polarity of the mobile phase during column chromatography to ensure complete elution of this compound. 3. Maintain Neutral pH: Avoid strongly acidic or basic conditions during extraction and purification. |
| Chlorophyll co-elutes with this compound during column chromatography. | The solvent system is too polar from the start. | Start with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. Chlorophyll will elute in the less polar fractions. |
| White precipitate forms during solvent evaporation. | This is likely the purified this compound precipitating out of solution. | This is the desired outcome. Collect the precipitate by filtration or centrifugation. |
Section 3: Experimental Protocols
Protocol 1: Standard Extraction and Purification of this compound
This protocol is adapted from established methods for isolating this compound from Callicarpa macrophylla leaves.[2]
-
Extraction:
-
Clean and dry the leaves of Callicarpa macrophylla.
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Extract 200 g of the dried leaves with 6 L of 1% alkaline water for 3 hours using a Clevenger-like apparatus.[1]
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Reduce the volume of the extract to approximately one-third by evaporation.
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Perform a liquid-liquid extraction of the aqueous extract with dichloromethane (3 x 200 mL).[1]
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Pool the dichloromethane extracts and concentrate to a viscous residue using a rotary evaporator.[1]
-
-
Purification by Celite Filtration and Column Chromatography:
-
Dissolve the residue in a minimal amount of a suitable solvent.
-
Adsorb the dissolved residue onto 2 g of Celite.
-
Prepare a filtration bed with 20 g of Celite in a vacuum filtration funnel.[1]
-
Apply the Celite with the adsorbed sample to the top of the bed.
-
Elute first with 10% ethyl acetate in hexane (600 mL) to remove nonpolar impurities, including some chlorophyll.[1]
-
Subsequently, elute with 50% ethyl acetate in hexane (1 L). This fraction will contain the this compound.[1]
-
For higher purity, the 50% ethyl acetate fraction can be further purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3]
-
Dry the purified fraction under vacuum to obtain this compound as a white amorphous powder.[1][2]
-
Protocol 2: Activated Charcoal Treatment for Chlorophyll Removal
-
Dissolve the chlorophyll-contaminated this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of activated charcoal (start with ~1-2% w/w relative to the sample weight).
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Stir the mixture at room temperature for 15-30 minutes.
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Filter the mixture through a pad of Celite to remove the charcoal.
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Wash the Celite pad with a small amount of the solvent to recover any adsorbed product.
-
Evaporate the solvent to obtain the decolorized this compound.
-
Note: This method may lead to some loss of the desired product. It is advisable to perform a small-scale trial first to optimize the amount of charcoal and contact time.
Protocol 3: Liquid-Liquid Extraction for Chlorophyll Removal
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Dissolve the chlorophyll-contaminated this compound in a polar solvent in which it is soluble (e.g., 80% methanol in water).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an immiscible, nonpolar solvent (e.g., hexane).
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Gently shake the separatory funnel, periodically venting to release pressure.
-
Allow the layers to separate. The chlorophyll will preferentially partition into the upper hexane layer.
-
Drain the lower, polar layer containing the this compound.
-
Repeat the extraction with fresh hexane if necessary until the hexane layer is colorless.
-
Evaporate the polar solvent to recover the purified this compound.
Section 4: Data Presentation
Table 1: Comparison of Chlorophyll Removal Methods
| Method | Principle | Advantages | Disadvantages | Estimated Product Loss |
| Activated Charcoal | Adsorption | Simple, effective for high chlorophyll content. | Can adsorb the target compound, leading to yield loss. | 5-20% (can be higher) |
| Liquid-Liquid Extraction | Differential Solubility | Selective, can be highly efficient with the right solvent choice. | Requires immiscible solvents, can be time-consuming for large volumes. | <5% (with optimized solvent system) |
| Column Chromatography | Differential Adsorption | High resolution, can separate multiple components. | Can be time-consuming and requires larger volumes of solvent. | <5% (with optimized conditions) |
| Celite Filtration | Filtration Aid | Simple, removes particulate matter and some pigments. | Low efficiency for dissolved chlorophyll. | Minimal |
Note: Estimated product loss is highly dependent on the specific experimental conditions and should be optimized for each application.
Section 5: Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Green this compound Sample
Caption: Decision tree for troubleshooting a green this compound sample.
This compound's Influence on Plant Hormone Signaling
Caption: Simplified pathway of this compound's effect on plant hormones.
References
- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7527814B2 - Process for the isolation of this compound - Google Patents [patents.google.com]
- 3. WO2007107811A1 - PROCESS FOR THE ISOLATION OF this compound ( 16ALPHA, 17-DIHyDROXY-S-OXO- PHYLLOCLADANE) - Google Patents [patents.google.com]
Calliterpenone stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Calliterpenone under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of terpenoids, the class of compounds to which this compound belongs, and established principles of pharmaceutical stability testing. It is highly recommended to perform compound-specific stability studies for any critical applications.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in a previously potent batch of this compound. | Degradation due to improper storage conditions (e.g., exposure to heat, light, or oxygen). | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Perform a purity analysis (e.g., HPLC-UV) to check for the presence of degradation products. 3. If degradation is confirmed, discard the batch and obtain a fresh one. Implement stricter storage protocols for the new batch. |
| Appearance of new, unexpected peaks in HPLC chromatograms. | Chemical degradation of this compound. | 1. Compare the chromatogram with that of a freshly prepared standard. 2. Investigate the potential cause of degradation based on recent handling and storage (e.g., exposure to acidic/basic conditions, high temperatures, or light). 3. Attempt to identify the degradation products using LC-MS or NMR if necessary. This can provide insights into the degradation pathway. |
| Inconsistent results in bioassays using this compound. | Inconsistent concentration of the active compound due to degradation or precipitation. | 1. Ensure complete dissolution of this compound in the chosen solvent. Sonication may aid dissolution. 2. Prepare fresh solutions for each experiment. 3. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV) before use. |
| Discoloration or change in the physical appearance of solid this compound. | Potential oxidation or photodegradation. | 1. Immediately assess the purity of the compound. 2. If purity has decreased, the batch may be compromised. 3. Store solid this compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to minimize oxidation and photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or lower, in a tightly sealed, amber glass vial to protect it from light and moisture. For short-term storage, 2-8°C is acceptable. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: How should I prepare and store this compound solutions?
A2: this compound is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, DMSO, and DMF. For biological assays, it is common to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it with the aqueous buffer or medium. Stock solutions should be stored at -20°C in tightly sealed, light-protected vials. It is recommended to prepare fresh working solutions daily and to minimize the number of freeze-thaw cycles for the stock solution.
Q3: What are the main factors that can cause this compound to degrade?
A3: Based on the general stability of terpenoids, the main factors that can cause this compound degradation are:
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Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV and visible light can lead to photodegradation.
-
pH: Extreme acidic or basic conditions can cause hydrolysis or other pH-dependent degradation.
-
Oxidation: As a terpenoid, this compound may be susceptible to oxidation, especially in the presence of oxygen and/or light.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating HPLC method is the most common way to assess the stability of this compound. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By monitoring the peak area of this compound and the appearance of new peaks over time under different stress conditions, you can determine its stability.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under different conditions based on general knowledge of terpenoid stability. Note: This is a predictive summary and should be confirmed by experimental studies.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Temperature | -20°C (Solid) | High | Minimal |
| 4°C (Solid) | Good | Minor oxidation over time | |
| 25°C (Solid) | Moderate | Potential for slow degradation | |
| 40°C (Solid) | Low | Accelerated degradation | |
| pH (in solution) | Acidic (pH < 3) | Low to Moderate | Hydrolysis or rearrangement products |
| Neutral (pH 6-8) | Good | Generally stable | |
| Basic (pH > 9) | Low to Moderate | Potential for hydrolysis or oxidation | |
| Light | Protected from light | High | Minimal |
| Exposed to ambient light | Moderate | Photodegradation products | |
| Exposed to UV light | Low | Significant photodegradation | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Minimal oxidation |
| Air | Moderate | Oxidation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
Objective: To develop an HPLC-UV method capable of separating this compound from its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
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Formic acid or phosphoric acid
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A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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HPLC system with a UV detector
Methodology:
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Solvent Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Forced Degradation Studies:
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl.
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Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature.
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Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 80°C) for a specified time, then dissolve in the solvent.
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Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
-
Chromatographic Conditions Development:
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Inject the stressed samples into the HPLC system.
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Optimize the gradient elution program (e.g., start with a low percentage of mobile phase B and gradually increase it) to achieve good separation between the parent peak (this compound) and any degradation peaks.
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Set the UV detector at a wavelength where this compound has maximum absorbance.
-
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Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Potential Signaling Pathway for this compound in Plant Growth Promotion
As this compound is a diterpene with plant growth-promoting properties, it may influence the signaling pathways of key plant hormones like gibberellins and auxins. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway of this compound.
Solubility of Calliterpenone in various organic solvents
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is calliterpenone generally soluble?
A1: this compound, a diterpenoid, demonstrates solubility in a range of organic solvents. It can be extracted and processed using absolute alcohol (ethanol), methanol, dichloromethane, chloroform, ethyl acetate, hexane, benzene, and ethyl ether.[1][2] For analytical purposes, a mobile phase of acetonitrile and water is also used.[1][3][4]
Q2: Is this compound soluble in water?
A2: No, this compound and its acetate are not considered soluble in water.[2]
Q3: What is a recommended method for preparing a stock solution of this compound?
A3: A common method for preparing a stock solution involves dissolving this compound in absolute alcohol (ethanol).[1][5] For instance, a 0.1 mM stock solution can be prepared by dissolving 3.2 mg of this compound in 1 ml of absolute alcohol, which is then brought to a final volume with water for further dilutions.[1]
Q4: Are there any known issues with this compound precipitating out of solution?
A4: While specific data on precipitation is limited in the provided results, its insolubility in water suggests that adding aqueous solutions to a concentrated organic solution of this compound could cause it to precipitate.[2] When preparing dilutions from an alcohol-based stock solution into aqueous media, it is crucial to do so gradually and with agitation to avoid precipitation.[1]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solubility.
Problem 1: this compound fails to dissolve completely in a chosen solvent.
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Possible Cause: The solvent may have a low capacity for this compound, or the concentration is too high.
-
Solution:
Problem 2: The this compound solution appears cloudy or contains particulate matter.
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Possible Cause: This could be due to impurities from the extraction process, especially if chlorophyll and other plant constituents are present.[2] It could also indicate that the solubility limit has been exceeded.
-
Solution:
Problem 3: Low yield of this compound after extraction and dissolution.
-
Possible Cause: The extraction process itself can be inefficient, leading to a low yield of the compound available for dissolution.[2]
-
Solution:
-
Optimize the extraction procedure. The use of dichloromethane has been noted in successful extractions.[1]
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Ensure the plant material is appropriately prepared (e.g., dried and powdered) to maximize extraction efficiency.
-
Solubility Data
| Solvent | Solubility | Application Notes |
| Absolute Alcohol (Ethanol) | Soluble | Used for preparing stock solutions.[1][5] |
| Methanol | Soluble | Used to dissolve dried extracts before further analysis or purification.[1][2] |
| Dichloromethane | Soluble | Employed as an extraction solvent.[1][2] |
| Chloroform | Soluble | Mentioned as a potential extraction solvent.[2] |
| Ethyl Acetate | Soluble | Used in combination with hexane for column chromatography purification.[1] |
| Hexane | Soluble | Used in combination with ethyl acetate for column chromatography.[2] |
| Benzene | Soluble | Listed as a possible extraction solvent.[2] |
| Ethyl Ether | Soluble | Mentioned as a potential extraction solvent.[2] |
| Acetonitrile:Water (45:55) | Soluble | Used as the mobile phase in HPLC analysis, indicating solubility in this mixture.[1][3][4] |
| Water | Insoluble | This compound and its acetate are noted to be insoluble in water.[2] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
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Preparation: Weigh a precise amount of this compound (e.g., 1 mg) into a small vial.
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Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
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Mixing: Vigorously vortex the vial for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles against a dark background.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.
-
Solubility Estimation: Continue adding solvent until the this compound is completely dissolved. The solubility can then be estimated in terms of mg/mL.
-
Heating and Sonication: If solubility is low at room temperature, gentle heating or sonication can be applied to assess its effect on dissolution.
Protocol 2: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mM stock solution, this would be approximately 3.2 mg.
-
Dissolution: Place the weighed this compound into a suitable volumetric flask.
-
Solvent Addition: Add a small volume of absolute alcohol (ethanol) to dissolve the compound completely.
-
Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the same solvent.
-
Storage: Store the stock solution in a tightly sealed container at an appropriate temperature, protected from light.
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Troubleshooting guide for this compound dissolution.
References
- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7527814B2 - Process for the isolation of this compound - Google Patents [patents.google.com]
- 3. WO2007107811A1 - PROCESS FOR THE ISOLATION OF this compound ( 16ALPHA, 17-DIHyDROXY-S-OXO- PHYLLOCLADANE) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing Calliterpenone concentration for specific crop applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Calliterpenone as a plant growth promoter in various crop applications. The guides below address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural, novel plant growth promoter isolated from the medicinal plant Callicarpa macrophylla.[1][2] It is a diterpenoid compound that has been shown to sustainably enhance the growth and yield of several major crops.[1][2] Research indicates it can be more effective than many synthetic cytokinins and gibberellic acid in promoting plant growth.[1][2]
Q2: What are the primary applications of this compound in agriculture?
A2: The primary application of this compound is to increase crop productivity. Studies have demonstrated significant yield enhancements in crops such as rice, wheat, potato, tomato, chickpea, and onion through either foliar spraying or seed soaking methods.[1][2] It is also considered a promising component for organic farming due to its natural origin.[1]
Q3: How does this compound work?
A3: this compound appears to modulate the endogenous hormonal levels within the plant. Its application has been shown to increase the concentration of the growth-promoting hormone indole-3-acetic acid (IAA) while decreasing the concentration of the growth-inhibiting hormone abscisic acid (ABA) in several crops.[2]
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve a known weight of this compound in a small amount of a suitable solvent (e.g., ethanol or DMSO) before diluting with distilled water to the final volume. It is crucial to ensure the final solvent concentration is low enough to not affect the plants. For experimental concentrations, such as 0.001 mM or 0.01 mM, serial dilutions from a concentrated stock are recommended for accuracy. Always use freshly prepared solutions for applications.
Troubleshooting Guide
Issue 1: No Observable Effect on Crop Growth
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The optimal concentration is crop-specific. Most tested crops respond well to 0.001 mM, while wheat shows optimal results at 0.01 mM.[1][2] Verify your dilution calculations and prepare fresh solutions. Consider running a dose-response experiment to find the optimal concentration for your specific crop and conditions. |
| Improper Application Method | Ensure thorough coverage during foliar spray or adequate soaking time for seeds. The application method (seed soaking vs. foliar spray) can influence efficacy.[1][2] |
| Plant Growth Stage | The timing of application is critical. Application during key developmental stages (e.g., vegetative growth, pre-flowering) is likely to be more effective. |
| Environmental Conditions | Extreme temperatures, drought, or poor soil health can limit the plant's ability to respond to growth promoters. Ensure the crop is not under significant stress from other factors. |
Issue 2: Signs of Phytotoxicity (Leaf Burn, Stunted Growth, Discoloration)
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of any growth regulator can have inhibitory or toxic effects.[3] Immediately cease application. If possible, rinse foliage with water. Reduce the concentration by at least 10-fold in subsequent experiments. |
| Uneven Application | Overlapping sprays can lead to localized areas of high concentration, causing burns or spotting.[4] Ensure your spraying technique provides a fine, even mist and avoid dwelling on any single area. Calibrate your spray equipment before use. |
| Adverse Interaction with Other Chemicals | This compound may interact with other pesticides, fungicides, or fertilizers. Avoid tank-mixing with other chemicals unless their compatibility is known.[4] Apply this compound as a standalone treatment initially. |
| Solvent Toxicity | If a solvent like ethanol or DMSO was used for the stock solution, ensure the final concentration in the spray solution is minimal (typically <0.1%) to prevent chemical burns on the leaves. |
Issue 3: Inconsistent Results Across Replicates
| Possible Cause | Troubleshooting Step |
| Genetic Variability in Plants | Ensure that all plant material used in the experiment is from a uniform genetic source and at the same developmental stage. |
| Non-uniform Environmental Conditions | Variations in light, water, or nutrient levels across your experimental setup can lead to inconsistent results. Randomize the placement of your treatment and control groups to minimize positional effects. |
| Inconsistent Application | Ensure each replicate receives the exact same volume and concentration of the treatment solution. Use calibrated pipettes for measurement and standardized application techniques. |
Experimental Protocols
Protocol 1: Dose-Response Assay for Optimal Concentration
This protocol is designed to determine the optimal concentration of this compound for a specific crop.
1. Preparation of Solutions:
- Prepare a 1 mM stock solution of this compound in a suitable solvent/water mixture.
- Perform serial dilutions to create a range of test concentrations. A suggested range based on existing data is: 0 (Control), 0.0001 mM, 0.001 mM, 0.01 mM, and 0.1 mM.[2]
- The control solution should contain the same concentration of solvent as the treatment solutions.
2. Experimental Setup:
- Use a minimum of 10-15 healthy, uniform plants per treatment group.
- Arrange the plants in a randomized complete block design to minimize environmental variability.
- Clearly label each group.
3. Application:
- Method: Foliar Spray.
- Procedure: Apply the solutions as a fine mist to the plant foliage until runoff is just beginning to occur. Ensure complete coverage of all leaf surfaces.
- Timing: Apply during the early vegetative stage. A second application may be considered before the flowering stage.
4. Data Collection and Analysis:
- Monitor plants daily for any signs of phytotoxicity.
- Measure key growth parameters weekly (e.g., plant height, number of leaves, stem diameter).
- At harvest, measure yield-contributing traits (e.g., fruit number, fruit weight, total biomass, seed weight).[2]
- Analyze the data using ANOVA to determine if there are statistically significant differences between treatment groups.
Data Presentation
Table 1: Effect of Optimal this compound Concentration on Crop Yield
This table summarizes the yield increases observed in a multi-crop study, providing a baseline for expected efficacy.
| Crop | Application Method | Optimal Concentration | Yield Increase (%) Over Control |
| Rice | Foliar Spray | 0.001 mM | 28.89% |
| Wheat | Foliar Spray | 0.01 mM | 27.23% |
| Potato | Foliar Spray | 0.001 mM | 37.17% |
| Tomato | Foliar Spray | 0.001 mM | 28.36% |
| Chickpea | Seed Soaking | 0.001 mM | 26.08% |
| Onion | Foliar Spray | 0.001 mM | 20.63% |
Source: Adapted from Pandey et al., 2022.[1][2]
Visualizations
Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in promoting plant growth by modulating key phytohormone levels.
Caption: Hypothesized pathway of this compound action.
Experimental Workflow
This diagram outlines the logical flow for conducting a dose-response experiment to optimize this compound concentration.
Caption: Workflow for a dose-response experiment.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing experiments where no effect is observed after this compound application.
Caption: Diagnostic flowchart for "No Effect" issues.
References
- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 3. Optimizing Growth Regulator Concentrations for Cannabis sativa L. Micropropagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Addressing low reproducibility in Calliterpenone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in Calliterpenone bioassays. The information is tailored for researchers, scientists, and professionals in agricultural science and natural product development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in bioassays?
A1: this compound (16α, 17-dihidroxy phyllocladane-3-one) is a diterpenoid isolated from the medicinal plant Callicarpa macrophylla.[1][2] Its primary application in bioassays is as a natural plant growth promoter.[1][2][3] Bioassays are typically designed to evaluate its efficacy in enhancing crop yield and improving plant growth attributes.[3][4]
Q2: At what concentrations is this compound typically effective?
A2: this compound is effective at very low concentrations. The optimal dose is often 0.001 mM for most crops, including rice, onion, potato, tomato, and chickpea.[3][4] For wheat, a concentration of 0.01 mM has been found to be most effective.[3][4]
Q3: How does this compound exert its growth-promoting effects?
A3: this compound is structurally similar to "abbeokutone," a precursor in the gibberellin biosynthetic pathway.[1][2] It is believed to modulate the endogenous levels of plant hormones, specifically by increasing indole-3-acetic acid (IAA) and decreasing abscisic acid (ABA) content in plants.[2][3][4]
Q4: Can this compound be combined with other treatments?
A4: Yes, studies have shown that this compound can work synergistically with plant growth-promoting rhizobacteria (PGPRs) to further enhance plant growth.[5]
Troubleshooting Guide
This guide addresses common issues that can lead to low reproducibility in this compound bioassays.
Issue 1: Inconsistent or Poor Seed Germination
-
Question: My seeds are not germinating, or the germination rate is highly variable between replicates after this compound treatment. What could be the cause?
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Answer: Several factors can affect seed germination.[6][7]
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Seed Viability: Ensure you are using high-quality seeds with a good germination rate. You can test viability by placing a small sample of seeds on a moist paper towel in a sealed bag and observing the germination percentage over a few days.[6][8]
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Moisture Levels: Both overwatering and underwatering can inhibit germination. The substrate should be consistently moist but not waterlogged.[6][8]
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Temperature: Most seeds have an optimal temperature range for germination, typically between 60–70°F. Ensure your incubation conditions are consistent.[6]
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Light Requirements: Some seeds require light to germinate, while others need darkness.[6] Check the specific requirements for your plant species.
-
Issue 2: High Variability in Plant Growth Measurements
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Question: I am observing significant variations in plant height, biomass, and other growth parameters in my this compound-treated plants. How can I reduce this variability?
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Answer: High variability in plant growth can stem from several sources.
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Inconsistent Application: Ensure that the foliar spray or seed soaking application of this compound is uniform across all plants.[1] For spraying, apply until the point of run-off to ensure consistent coverage.[1]
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Environmental Factors: Minor differences in light, temperature, and humidity within a growth chamber or greenhouse can lead to significant growth variations. Randomize the placement of your experimental units to minimize these effects.
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Substrate Quality: Use a homogenous and well-draining substrate for all plants to ensure consistent nutrient and water availability.[8]
-
Issue 3: this compound Solution Preparation and Stability
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Question: I am unsure if my this compound solution is prepared correctly or if it is stable. How should I prepare and store it?
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Answer: Proper preparation is crucial for reproducible results.
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Dissolving this compound: A stock solution (e.g., 0.1 mM) can be made by dissolving this compound in absolute alcohol first, and then diluting with water.[1] For example, dissolve 3.2 mg of this compound in 1 ml of absolute alcohol, then add water to a final volume of 100 ml.[1]
-
Dilutions: Prepare lower concentrations by diluting the stock solution with distilled water.[1]
-
Issue 4: Discrepancies in Hormone Level Measurements
-
Question: My measurements of endogenous IAA and ABA levels are inconsistent. How can I improve the reliability of these measurements?
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Answer: Measuring plant hormones requires precision.
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Standardized Extraction: Use a consistent and validated protocol for hormone extraction from plant tissues.[1] Flash-freezing samples in liquid nitrogen immediately after harvesting can prevent degradation.[1]
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Sensitive Detection Methods: Employ sensitive analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or enzyme-linked immunosorbent assays (ELISA) with appropriate internal standards for accurate quantification.[9][10]
-
Quantitative Data Summary
Table 1: Optimal this compound Concentrations and Yield Enhancement in Various Crops
| Crop | Optimal Concentration (mM) | Yield Enhancement (%) |
| Rice | 0.001 | 28.89 |
| Wheat | 0.01 | 27.23 |
| Potato | 0.001 | 37.17 |
| Tomato | 0.001 | 28.36 |
| Chickpea | 0.001 | 26.08 |
| Onion | 0.001 | 20.63 |
Data sourced from Pandey et al., 2022.[3][4]
Table 2: Effect of this compound on Endogenous Hormone Levels
| Hormone | Effect |
| Indole-3-acetic acid (IAA) | Increased |
| Abscisic acid (ABA) | Decreased |
Data sourced from Pandey et al., 2022.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
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Stock Solution (0.1 mM):
-
Weigh 3.2 mg of pure this compound.
-
Dissolve the this compound in 1 ml of absolute ethanol.
-
Add distilled water to a final volume of 100 ml and mix thoroughly.[1]
-
-
Working Solutions (0.01 mM and 0.001 mM):
-
To prepare a 0.01 mM solution, take 10 ml of the 0.1 mM stock solution and add distilled water to a final volume of 100 ml.[1]
-
To prepare a 0.001 mM solution, take 1 ml of the 0.1 mM stock solution and add distilled water to a final volume of 100 ml.
-
Protocol 2: Seed Germination and Seedling Growth Bioassay
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Seed Sterilization: Surface sterilize seeds with a short wash in 1% sodium hypochlorite solution, followed by several rinses with sterile distilled water.
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Plating: Place seeds on sterile filter paper moistened with the appropriate this compound solution (or a control solution) in petri dishes.
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Incubation: Incubate the petri dishes in a growth chamber with controlled temperature, humidity, and light/dark cycles.
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Data Collection:
-
Record the number of germinated seeds daily.
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After a set period (e.g., 7-14 days), measure seedling parameters such as root length, shoot length, and fresh/dry weight.
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Protocol 3: Quantification of Endogenous IAA and ABA
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Sample Collection: Harvest leaf tissue from control and this compound-treated plants and immediately freeze in liquid nitrogen.[1]
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Homogenization and Extraction:
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Grind the frozen tissue to a fine powder.
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Extract the hormones using a suitable solvent, such as 80% methanol with an antioxidant like butylated hydroxytoluene (BHT).[1]
-
-
Purification: Purify the extracts using techniques like solid-phase extraction to remove interfering compounds.
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Quantification: Analyze the purified extracts using HPLC-MS/MS or a commercial ELISA kit following the manufacturer's instructions.[1][9]
Visualizations
Caption: Proposed signaling pathway of this compound in plants.
Caption: General experimental workflow for a this compound bioassay.
References
- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Seed Germination: A Flower Farmer’s Guide — Sierra Flower Farm [sierraflowerfarm.com]
- 7. Troubleshooting Seed and Seedling Problems [growveg.com.au]
- 8. floraflex.com [floraflex.com]
- 9. researchgate.net [researchgate.net]
- 10. Abscisic acid and other plant hormones: Methods to visualize distribution and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calliterpenone Stability and Degradation
Disclaimer: Specific studies on the degradation of calliterpenone under field conditions are limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on general principles of phytochemistry and degradation of natural products. Researchers should validate these recommendations under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have lost its efficacy. What could be the cause?
A1: Loss of efficacy is likely due to the chemical degradation of this compound. Several factors can contribute to this, including:
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Improper Storage: Exposure to light, elevated temperatures, or non-neutral pH can accelerate degradation.
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Hydrolysis: If the solution is aqueous, hydrolysis of ester or other labile functional groups might occur, especially at acidic or basic pH.
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Oxidation: Exposure to air (oxygen) can lead to oxidation of the molecule.
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Microbial Contamination: If the solution is not sterile, microbial growth can lead to the enzymatic degradation of the compound.
Q2: I observe unexpected peaks in the HPLC chromatogram of my this compound sample that was stored for a few weeks. What are these peaks?
A2: These new peaks likely represent degradation products of this compound. To identify them, you would need to employ techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns. Further isolation and Nuclear Magnetic Resonance (NMR) spectroscopy would be required for complete structural elucidation.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a relatively stable stock solution, dissolve this compound in an anhydrous, aprotic solvent like absolute ethanol or DMSO.[1] Store the solution at a low temperature (e.g., -20°C) in a tightly sealed, amber-colored vial to protect it from light and moisture. For aqueous working solutions, it is best to prepare them fresh before each experiment.
Q4: Is this compound compatible with common fertilizers and pesticides in tank mixtures?
A4: There is no specific public data on the compatibility of this compound with all pesticides and fertilizers. Mixing this compound with highly acidic or alkaline formulations could lead to its degradation. It is advisable to perform a small-scale jar test to check for physical compatibility (e.g., precipitation) before preparing a large tank mixture. A preliminary stability study of the mixture using HPLC is also recommended.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in field trials | Degradation of this compound in the spray tank or on the plant surface. | 1. Prepare the this compound solution immediately before application. 2. Check the pH of the water used for dilution; aim for a neutral pH if possible. 3. Avoid leaving the spray solution in the tank for extended periods, especially in direct sunlight. 4. Consider the effect of environmental conditions (UV radiation, temperature) on the stability of the applied product. |
| Loss of this compound during extraction from plant material | Enzymatic degradation by plant enzymes released during homogenization. | 1. Flash-freeze the plant material in liquid nitrogen immediately after harvesting. 2. Perform the extraction at low temperatures (e.g., on ice). 3. Use solvents that can denature enzymes, such as methanol or ethanol. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | 1. Prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, DMSO) before diluting with water.[1] 2. Use a minimal amount of the organic solvent in the final working solution. 3. Consider the use of surfactants or co-solvents to improve solubility, but test for their potential effects on the bioactivity of this compound. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol is adapted from methodologies used for the quantification of this compound in plant extracts.[1][2]
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Instrumentation: HPLC system with a UV detector.
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Column: Waters Spherisorb ODS-2 column (250 x 4.6 mm I.D., 10 µm) or equivalent C18 column.[1]
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Mobile Phase: Acetonitrile:Water (45:55, v/v).[1]
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[1]
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Injection Volume: 20 µL.
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Standard Preparation: Prepare a stock solution of pure this compound in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve.
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Sample Preparation: Extract this compound from the matrix of interest (e.g., soil, water, plant tissue) using a suitable solvent like methanol or dichloromethane.[1] Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Protocol 2: General Forced Degradation Study
This is a general protocol to assess the stability of this compound under stress conditions.
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, protected from light. Analyze by HPLC.
-
Photodegradation: Expose a solution of this compound (in a transparent vial) to direct sunlight or a photostability chamber. Keep a control sample in the dark at the same temperature. Analyze both samples by HPLC at different time points.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C). Analyze by HPLC at different time points.
Data Presentation
Table 1: Summary of Conditions for a Forced Degradation Study of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photodegradation | Sunlight/Photostability Chamber | Room Temperature | 1 - 7 days |
| Thermal Degradation | Oven | 80°C | 1 - 7 days |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Enhancing the Rainfastness of Calliterpenone Foliar Sprays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the rainfastness of Calliterpenone foliar sprays in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its rainfastness a concern for foliar applications?
A1: this compound is a natural plant growth promoter isolated from Callicarpa macrophylla.[1][2] As a diterpenoid, it is a lipophilic (non-polar) molecule. For foliar applications, its efficacy can be significantly reduced if rainfall occurs shortly after spraying, as the active ingredient can be washed off the leaf surface before it has a chance to be absorbed. Enhancing rainfastness ensures that a sufficient amount of this compound remains on the plant to exert its biological effect, even after a rain event.
Q2: What are adjuvants and how can they improve the rainfastness of this compound sprays?
A2: Adjuvants are substances added to a spray solution to improve the performance of the active ingredient. For enhancing rainfastness, key types of adjuvants include:
-
Surfactants (Surface Active Agents): These reduce the surface tension of the spray droplets, allowing for better spreading and coverage on the waxy leaf surface. Organosilicone surfactants are particularly effective at this and can also promote faster absorption.[3][4]
-
Stickers/Adhesives: These adjuvants, which can be latex-based or contain polymeric terpenes, form a sticky film that helps the active ingredient adhere to the leaf surface, making it more resistant to being washed off by rain.[5]
-
Oil Concentrates: Crop oil concentrates (COCs) and methylated seed oils (MSOs) can improve the penetration of lipophilic compounds like this compound through the waxy cuticle of the leaf, leading to faster absorption and thus, better rainfastness.[3][4]
Q3: Which type of adjuvant is most suitable for a lipophilic compound like this compound?
A3: Given that this compound is a diterpenoid and likely lipophilic, oil-based adjuvants such as methylated seed oils (MSOs) and crop oil concentrates (COCs) are excellent choices. These can enhance the penetration of the waxy leaf cuticle. Organosilicone surfactants are also highly recommended as they improve spreading and can facilitate faster uptake into the plant. A combination of a non-ionic surfactant and an oil concentrate can also be very effective.
Q4: How soon after application does a this compound spray become rainfast?
A4: The time required for a spray to become rainfast depends on the formulation, including the type and concentration of adjuvant used. With the addition of effective adjuvants, the rain-free period can be significantly reduced. For some herbicide formulations with organosilicone adjuvants, improved rainfastness has been observed within an hour of application.[6] Without specific studies on this compound, it is recommended to conduct preliminary experiments to determine the optimal rain-free period for your specific formulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor efficacy of this compound after a rainfall event. | - Insufficient rainfastness of the formulation. - Rainfall occurred too soon after application. - Inappropriate adjuvant selection for this compound. | - Incorporate a sticker or an organosilicone surfactant into your spray solution. - If possible, time applications to allow for a longer drying period before anticipated rainfall. - Refer to the adjuvant performance data (Table 1) and select an adjuvant known for enhancing rainfastness of lipophilic compounds. |
| Spray solution beads up on the leaf surface and does not spread evenly. | - High surface tension of the spray solution. - Waxy nature of the target plant's leaves. | - Add a non-ionic or organosilicone surfactant to the tank mix to reduce surface tension and improve wetting and spreading.[3] |
| Inconsistent results in rainfastness experiments. | - Inconsistent simulated rainfall intensity or duration. - Variable drying times before rainfall simulation. - Inaccurate quantification of this compound on the leaf surface. | - Calibrate your rainfall simulator to ensure consistent and reproducible rain events. - Standardize the drying time between spray application and rainfall simulation in your protocol. - Utilize a validated analytical method, such as the HPLC-UV method described in the Experimental Protocols section, for accurate quantification. |
Adjuvant Performance Data
The following table summarizes publicly available data on the performance of different adjuvant types in enhancing the rainfastness of various active ingredients. While not specific to this compound, this data provides a strong basis for selecting adjuvants for your experiments.
| Adjuvant Type | Active Ingredient Example | % Increase in Active Retention After Simulated Rainfall (Compared to No Adjuvant) | Reference |
| Organosilicone Surfactant | Glyphosate | Up to 29% increase in absorption | [7] |
| Non-ionic Surfactant + Paraffinic Oil | Clodinafop | 18% loss with adjuvant vs. 64% loss without (rain 5 mins post-application) | [6] |
| Synthetic Latex + Alcohol Ethoxylate | Clodinafop | Less effective than oil-based adjuvants in the same study | [6] |
| Vegetable Oil | Tribenuron-methyl | Significantly improved rainfastness, especially with longer drying times | [8] |
| Anionic Surfactant | Tribenuron-methyl | More pronounced improvement in rainfastness when rain occurred shortly after application | [8] |
Experimental Protocols
Protocol for Evaluating the Rainfastness of this compound Foliar Sprays
This protocol outlines a laboratory-based method for assessing the rainfastness of different this compound formulations.
1. Plant Material and Growth Conditions:
-
Grow a suitable model plant species (e.g., tomato, bean) under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
Use plants at a consistent growth stage for all experiments to ensure uniformity.
2. Preparation of this compound Formulations:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Prepare different spray formulations by diluting the stock solution in water and adding various adjuvants (e.g., organosilicone surfactant, methylated seed oil, sticker) at recommended concentrations. Include a control formulation with no adjuvant.
3. Spray Application:
-
Apply the formulations to the adaxial (upper) surface of the leaves using a laboratory spray chamber or a handheld sprayer to ensure even coverage.
-
Allow the sprayed plants to dry for a predetermined period (e.g., 1, 2, 4, or 6 hours) under controlled conditions.
4. Simulated Rainfall:
-
Use a laboratory rainfall simulator to apply a consistent and controlled amount of "rain" (e.g., 10 mm/h for 30 minutes).
-
Include a set of treated plants that are not subjected to rainfall as a positive control to determine the initial amount of this compound deposited.
5. Sample Collection and Extraction:
-
After the simulated rainfall, excise the treated leaves from the plants.
-
Extract this compound from the leaf surface by washing the leaves with a known volume of a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the extract to remove any particulate matter.
6. Quantification of this compound by HPLC-UV:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength of 210 nm.
-
Quantification: Prepare a standard curve of this compound to quantify the amount present in the leaf wash extracts.
-
Calculation: Express the amount of this compound remaining after rainfall as a percentage of the amount on the non-rained-on control plants.
Visualizations
Caption: Experimental workflow for evaluating this compound rainfastness.
Caption: Mechanisms of adjuvant action on a leaf surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fbn.com [fbn.com]
- 4. erams.com [erams.com]
- 5. journals.flvc.org [journals.flvc.org]
- 6. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 7. isws.org.in [isws.org.in]
- 8. researchgate.net [researchgate.net]
Mitigating potential phytotoxicity of high Calliterpenone concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calliterpenone. The information addresses potential issues related to phytotoxicity at high concentrations and offers strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical effects on plants?
A1: this compound is a phyllocladane diterpenoid isolated from the medicinal plant Callicarpa macrophylla. It is primarily known as a natural plant growth promoter. At optimal low concentrations, it can significantly enhance crop yields and growth attributes.[1] It has been shown to increase the endogenous levels of indole-3-acetic acid (IAA), an auxin that promotes cell growth, and decrease levels of abscisic acid (ABA), a hormone associated with stress responses.[1]
Q2: I've observed growth inhibition after applying this compound. What could be the cause?
A2: Growth inhibition following this compound application is likely due to using a concentration that is too high. While this compound is a growth promoter at low doses (typically 0.001 mM to 0.01 mM), higher concentrations can have phytotoxic effects and inhibit growth.[1][2] This phenomenon is described as a higher dose-dependent receptor desensitization, which can terminate the cell-signaling response responsible for growth promotion.[1][2]
Q3: What are the visible symptoms of this compound phytotoxicity?
A3: While specific symptoms for pure this compound are not extensively documented in publicly available literature, general symptoms of phytotoxicity from diterpenoids can include inhibited seed germination, reduced seedling growth, and other disease-like symptoms on plant tissues.[3] One study noted that a crude extract of Callicarpa macrophylla leaves, the source of this compound, exhibited significant phytotoxic activity.[4]
Q4: Is there a recommended concentration range for this compound application?
A4: Yes, the optimal concentration is crop-dependent. For most crops, including rice, onion, potato, tomato, and chickpea, a concentration of 0.001 mM has been found to be most effective for enhancing yield. For wheat, a slightly higher concentration of 0.01 mM was optimal.[1][2][5] It is crucial to conduct dose-response trials for your specific plant species and experimental conditions to determine the optimal concentration.
Q5: How can I mitigate the phytotoxic effects of high this compound concentrations?
A5: Currently, there are no specifically documented safeners for this compound. However, based on general principles of mitigating phytotoxicity from organic compounds, you can consider the following:
-
Dose Reduction: The most straightforward method is to lower the concentration of this compound to the recommended optimal range (0.001 mM - 0.01 mM).
-
Use of Natural Safeners: While not tested with this compound, natural compounds like brassinolide, gibberellic acid, and salicylic acid have been shown to act as safeners against certain herbicides by modulating plant growth and defense pathways.[6][7] Their applicability would require experimental validation.
-
Enhancing Plant Detoxification Pathways: Herbicide safeners often work by upregulating the plant's natural detoxification pathways, such as the glutathione S-transferase (GST) and cytochrome P450 (CYP) enzyme systems.[8] While not a direct mitigation strategy for an ongoing experiment, understanding these pathways can inform future research into developing resistant plant lines or identifying compounds that boost these pathways.
Troubleshooting Guides
Issue 1: Unexpected Growth Inhibition or Necrosis After this compound Application
-
Possible Cause: The applied concentration of this compound is in the phytotoxic range.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations and dilution series for your stock solution. Ensure there were no errors in preparing the final application solution.
-
Conduct a Dose-Response Analysis: If you haven't already, perform a dose-response experiment to identify the optimal and toxic concentration ranges for your specific plant species. A suggested range for testing could be from 0.0001 mM to 1.0 mM.
-
Review Application Method: Ensure the application method (e.g., foliar spray, soil drench) is appropriate and provides even coverage without excessive pooling of the solution on plant tissues.
-
Issue 2: Inconsistent Results Across Experiments
-
Possible Cause: Variability in plant health, environmental conditions, or application technique.
-
Troubleshooting Steps:
-
Standardize Plant Material: Use plants of the same age, size, and developmental stage for all experiments.
-
Control Environmental Conditions: Maintain consistent temperature, humidity, and light conditions, as these can influence a plant's susceptibility to chemical stress.
-
Refine Application Protocol: Standardize the volume of solution applied per plant and the time of day for application to ensure consistency.
-
Data Presentation
Table 1: Effective Concentrations of this compound for Yield Enhancement in Various Crops
| Crop | Optimal Concentration (mM) | Yield Enhancement (%) |
| Rice | 0.001 | 28.89 |
| Wheat | 0.01 | 27.23 |
| Onion | 0.001 | 20.63 |
| Potato | 0.001 | 37.17 |
| Tomato | 0.001 | 28.36 |
| Chickpea | 0.001 | 26.08 |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for this compound Phytotoxicity
-
Plant Material: Select healthy, uniform plants of the target species at a consistent growth stage.
-
Preparation of this compound Solutions: Prepare a series of this compound concentrations ranging from a known effective dose to a potentially toxic dose (e.g., 0.001 mM, 0.01 mM, 0.1 mM, 0.5 mM, 1.0 mM). Include a control group treated with the solvent used to dissolve this compound.
-
Application: Apply the different concentrations of this compound to the plants using a standardized method (e.g., foliar spray to runoff). Ensure each treatment group has a sufficient number of replicates (n ≥ 5).
-
Data Collection: Over a period of 7-14 days, record phytotoxicity indicators such as:
-
Visual injury score (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death).
-
Plant height and biomass (fresh and dry weight).
-
Chlorophyll content.
-
-
Analysis: Plot the measured parameters against the this compound concentration to generate a dose-response curve and determine the concentration at which phytotoxicity occurs.
Protocol 2: Evaluating Potential Safeners for Mitigating this compound Phytotoxicity
-
Plant Material and this compound Concentration: Use the same plant material as in Protocol 1. Select a concentration of this compound that has been shown to cause a moderate level of phytotoxicity (e.g., 20-30% growth inhibition).
-
Safener Preparation and Application: Prepare solutions of potential natural safeners (e.g., salicylic acid, brassinolide) at concentrations known to be effective in other contexts (typically in the µM to low mM range). Apply the safener to the plants either as a pre-treatment (e.g., 24 hours before this compound application) or as a co-application with this compound.
-
Experimental Groups:
-
Control (solvent only)
-
This compound only
-
Safener only
-
This compound + Safener
-
-
Data Collection and Analysis: Collect the same phytotoxicity data as in Protocol 1. Analyze the data to determine if the application of the safener significantly reduces the phytotoxic effects of this compound compared to the this compound-only group.
Visualizations
Caption: Troubleshooting workflow for this compound-induced phytotoxicity.
Caption: Generalized plant detoxification pathway for xenobiotics like terpenoids.
References
- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytotoxic Diterpenoids from Plants and Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Advances in the Action Mechanisms of Safeners [mdpi.com]
Validation & Comparative
Validating the Effect of Calliterpenone on Plant Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Calliterpenone, a naturally derived plant growth promoter, against other alternatives, with a focus on its effects on plant gene expression. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential applications.
Comparative Performance Analysis
This compound, a phyllocladane diterpenoid isolated from Callicarpa macrophylla, has demonstrated significant potential as a plant growth regulator.[1][2] Its performance has been notably compared with Gibberellic acid (GA3), a widely used plant hormone.
Key Observations:
-
Enhanced Growth and Yield: Studies have shown that this compound can surpass GA3 in improving plant biomass, stolon yield, leaf area, and branching at similar concentrations.[1] It has been reported to increase the yield of various crops, including rice, wheat, potato, tomato, chickpea, and onion.[1][2][3]
-
Hormonal Modulation: Exogenous application of this compound has been observed to increase the endogenous levels of indole-3-acetic acid (IAA), a key auxin involved in plant growth, while decreasing the levels of abscisic acid (ABA), a hormone associated with stress responses and growth inhibition.[4]
-
Terpenoid Biosynthesis: In Mentha arvensis (mint), this compound has been shown to influence the biosynthesis of essential oils and the expression of genes within the terpenoid pathway.[1]
-
Specific Gene Regulation: Research in the model plant Arabidopsis thaliana has indicated that this compound modulates the expression of AtGGPPS1, a gene encoding geranylgeranyl diphosphate synthase, which is a key enzyme in the biosynthesis of various isoprenoids, including gibberellins.[5][6][7][8][9]
The following table summarizes the comparative effects of this compound and Gibberellic Acid based on available data.
| Parameter | This compound | Gibberellic Acid (GA3) | References |
| Effect on Biomass | Superior improvement in plant biomass and stolon yield in some studies. | Standard plant growth promoter, known to increase biomass. | [1] |
| Endogenous Hormones | Increases Indole-3-acetic acid (IAA); Decreases Abscisic acid (ABA). | Primarily involved in its own signaling pathway; complex crosstalk with auxin and ABA. | [4] |
| Crop Yield | Significant yield increases reported in rice, wheat, potato, tomato, chickpea, and onion. | Widely used to increase yield in various crops. | [1][2][3] |
| Gene Expression | Modulates expression of terpenoid pathway genes, including AtGGPPS1 in Arabidopsis. | Known to regulate a wide range of genes involved in growth, development, and stress response. | [5][6][7][8][9] |
Note: Specific quantitative data on the fold-change in gene expression from comparative transcriptomic studies were not available in the public domain at the time of this review. Accessing the full-text of studies by Bose et al. (2013) on Mentha arvensis and Gautam et al. on Arabidopsis thaliana would be necessary to populate these details.
Experimental Protocols
This section details the methodologies for key experiments to validate the effect of this compound on plant gene expression.
Plant Growth Conditions and Treatment
-
Plant Material: Select healthy, uniform plants of the desired species (e.g., Arabidopsis thaliana, Mentha arvensis, or crop species).
-
Growth Environment: Grow plants in a controlled environment (growth chamber or greenhouse) with standardized conditions of light, temperature, humidity, and photoperiod.
-
This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in sterile water or a nutrient solution. Apply the solution to plants via foliar spray or by adding it to the hydroponic medium. A mock treatment with the solvent alone should be used as a control.
-
Time-Course Experiment: Harvest plant tissues at different time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) to analyze the temporal dynamics of gene expression.
RNA Extraction and Quality Control
-
Tissue Harvesting: Harvest the plant tissue of interest (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to prevent RNA degradation.
-
RNA Extraction: Extract total RNA using a reputable commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like the CTAB method, followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Assessment: Evaluate the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to assess RNA integrity (RIN value).
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove low-quality bases and adapter sequences using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes and pathways.
-
Gene Expression Validation: Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers for the target genes of interest (identified from RNA-Seq or based on hypothesis) and suitable reference genes (housekeeping genes with stable expression across treatments).
-
qRT-PCR Reaction: Set up the qRT-PCR reactions using a SYBR Green or probe-based master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference genes.
Signaling Pathways and Experimental Workflows
Gibberellin Signaling Pathway
Gibberellins are known to regulate plant growth through a well-characterized signaling pathway involving the degradation of DELLA proteins, which are negative regulators of growth.
Caption: Gibberellin (GA) binds to its receptor GID1, leading to the degradation of DELLA proteins and the activation of growth-promoting genes.
Hypothetical Signaling Pathway for this compound
Given that this compound is structurally similar to ent-kaurene, a precursor in the gibberellin biosynthesis pathway, it is plausible that it may influence the GA pathway. The following diagram proposes a hypothetical mechanism.
References
- 1. Comparaison Analyse quantitative absolue / Analyse quantitative relative pour la qPCR | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Undescribed Phyllocladane-Type Diterpenoids from Callicarpa giraldii Hesse ex Rehd. and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Phyllocladane - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Unveiling the Molecular Blueprint: A Comparative Guide to Calliterpenone's Impact on Plant Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of novel plant growth promoters is paramount. This guide provides a comprehensive comparison of the transcriptomic response of plants to Calliterpenone treatment, juxtaposed with other alternatives and supported by experimental data.
This compound, a naturally derived diterpenoid from the medicinal plant Callicarpa macrophylla, has demonstrated significant potential as a plant growth enhancer, outperforming traditional alternatives like Gibberellic Acid (GA3) in improving plant biomass and yield in several crop species.[1] Its application has been shown to increase the endogenous levels of the growth-promoting hormone Indole-3-acetic acid (IAA) while decreasing the stress-related hormone Abscisic acid (ABA).[1][2] This guide delves into the transcriptomic underpinnings of these physiological effects, offering a clear comparison with other growth-regulating compounds.
Comparative Analysis of Plant Growth Promotion
This compound has been shown to be more effective than Gibberellic Acid (GA3) at equivalent concentrations in promoting various growth parameters. The following table summarizes the comparative yield increases in various crops upon treatment with this compound.
| Crop | This compound Concentration | Yield Increase (%) | Reference |
| Rice | 0.001 mM | 28.89 | [1][3][4] |
| Wheat | 0.01 mM | 27.23 | [1][3][4] |
| Potato | 0.001 mM | 37.17 | [1][3][4] |
| Tomato | 0.001 mM | 28.36 | [1][3][4] |
| Chickpea | 0.001 mM | 26.08 | [1][3][4] |
| Onion | 0.001 mM | 20.63 | [1][3][4] |
Transcriptomic Insights into this compound's Mode of Action
Recent studies have begun to unravel the gene expression changes induced by this compound, providing a molecular basis for its growth-promoting effects. A key target identified is the terpenoid biosynthesis pathway , a crucial metabolic route for producing various growth-regulating compounds.
Modulation of Terpenoid Biosynthesis Pathway
Transcriptomic analysis, including semi-quantitative PCR, has revealed that this compound treatment leads to the differential upregulation of key genes within the terpenoid biosynthesis pathway.[1] A notable target is AtGGPPS1 , a gene encoding Geranylgeranyl Diphosphate Synthase in Arabidopsis thaliana. This enzyme catalyzes a critical step in the biosynthesis of gibberellins, carotenoids, and other essential terpenoids.
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to enhanced growth.
Experimental Protocols
A summary of the key experimental methodologies employed in the cited transcriptomic analyses is provided below.
Plant Material and Growth Conditions
-
Arabidopsis thaliana seedlings are typically grown on Murashige and Skoog (MS) medium under controlled long-day conditions (16 hours light / 8 hours dark) at 22°C.
This compound Treatment
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Control plants are treated with the solvent alone.
-
Plant tissues (e.g., roots, shoots) are harvested at specific time points after treatment for RNA extraction.
RNA Extraction and Gene Expression Analysis
-
Total RNA Extraction: Total RNA is isolated from plant tissues using commercially available kits (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Semi-quantitative PCR: The expression levels of target genes (e.g., AtGGPPS1) are analyzed by semi-quantitative PCR using gene-specific primers. The intensity of the amplified DNA bands is quantified and normalized to a housekeeping gene (e.g., Actin).
-
RNA-Sequencing (RNA-Seq) (Hypothetical Workflow): For a more comprehensive transcriptomic analysis, RNA-Seq would be performed. The following diagram outlines a typical RNA-Seq workflow.
Hormonal Crosstalk and Gene Regulation
The observed increase in IAA and decrease in ABA levels upon this compound treatment suggest a complex interplay between different phytohormone signaling pathways.[1][2] This hormonal modulation likely contributes significantly to the overall changes in gene expression and the resulting growth promotion. The following diagram illustrates the logical relationship between this compound treatment and hormonal changes.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA-Seq Analysis of the Arabidopsis Transcriptome in Pluripotent Calli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops (2022) | Praveen C. Pandey [scispace.com]
Calliterpenone: A Comparative Guide to its Synergistic Interactions with Phytohormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of calliterpenone's interactions with other phytohormones, focusing on its influence on endogenous hormonal balance and its comparative efficacy as a plant growth promoter. The information is based on published experimental data to assist in evaluating its potential applications in agriculture and drug development.
Overview of this compound's Interaction with Endogenous Phytohormones
This compound, a phyllocladane diterpenoid isolated from Callicarpa macrophylla, has demonstrated significant plant growth-promoting properties. Its mechanism of action appears to be closely linked to its ability to modulate the internal hormonal environment of the plant.[1][2][3] Specifically, exogenous application of this compound has been shown to synergistically increase the levels of endogenous auxins while antagonistically reducing the concentration of abscisic acid.
Key Interactions:
-
Synergistic Effect with Auxin (Indole-3-acetic acid - IAA): Application of this compound leads to an increase in the endogenous levels of IAA, a critical phytohormone for plant growth and development.[1][2][4]
-
Antagonistic Effect with Abscisic Acid (ABA): Treatment with this compound has been observed to decrease the endogenous content of ABA, a hormone typically associated with stress responses and growth inhibition.[1][2][4]
-
Comparative Superiority to Gibberellins and Cytokinins: Studies have indicated that this compound's growth-promoting effects are superior to those of gibberellic acid (GA3) and many cytokinins.[1][3] Its structural similarity to abbeokutone, a precursor in the gibberellin biosynthesis pathway, suggests a potential for interaction with this signaling cascade.[1][3]
The following diagram illustrates the influence of this compound on the endogenous balance of IAA and ABA.
Caption: Influence of this compound on Endogenous Phytohormone Levels.
Quantitative Data: this compound's Effect on Endogenous Hormones
The application of this compound has been shown to modulate the endogenous levels of IAA and ABA in a dose-dependent manner across various crops.
Table 1: Effect of Different Concentrations of this compound on Endogenous IAA and ABA Content
| Concentration | Change in IAA Content | Change in ABA Content |
| 0.001 mM | Significant Increase | Maximum Reduction |
| 0.01 mM | Increased | Reduced |
| 0.1 mM | Maximum Increase | Reduced |
Source: Adapted from Pandey et al., 2022.[1]
Comparative Performance: this compound vs. Other Plant Growth Regulators
This compound has been benchmarked against other well-established plant growth regulators, demonstrating superior performance in enhancing crop yield.
Table 2: Yield Enhancement in Various Crops with Optimal this compound Concentration
| Crop | Optimal Concentration | Yield Enhancement (%) |
| Rice | 0.001 mM | 28.89 |
| Wheat | 0.01 mM | 27.23 |
| Tomato | 0.001 mM | 28.36 |
| Potato | 0.001 mM | 37.17 |
| Onion | 0.001 mM | 20.63 |
| Chickpea | 0.001 mM | 26.08 |
Source: Data from Pandey et al., 2022.[1][2][3]
In a direct comparison with gibberellic acid (GA3) on Mentha arvensis, this compound at concentrations of 1 µM, 10 µM, and 100 µM was found to be more effective in improving plant biomass, stolon yield, leaf area, and branching.[5]
Experimental Protocols
The following are summaries of the methodologies employed in the key studies investigating the effects of this compound.
General Experimental Workflow for Crop Yield Assessment
The diagram below outlines the typical workflow for assessing the impact of this compound on crop yield.
Caption: General Experimental Workflow for this compound Efficacy Studies.
Preparation of this compound Solutions
-
A stock solution of this compound is prepared.
-
To create 0.01 mM and 0.001 mM solutions, the stock solution is diluted with distilled water in volumetric flasks to achieve the final desired concentrations.[3]
Application Methods
Three primary methods of application were utilized, varying by crop:
-
Seed Soaking: Seeds were soaked in the different concentrations of this compound for 6 hours.[3]
-
Root Treatment: The roots of seedlings were treated for 3 hours before transplanting.[3]
-
Foliar Spraying: The plants were sprayed with the solutions at 30 and 60 days after planting.[3]
Analysis of Endogenous Phytohormones (IAA and ABA)
-
Plant samples are collected from control and treated groups.
-
Endogenous IAA and ABA are extracted and purified using standard biochemical protocols.
-
Quantification is typically performed using high-performance liquid chromatography (HPLC) or other sensitive analytical techniques.
Conclusion
The available evidence strongly suggests that this compound functions as a potent plant growth promoter by modulating the endogenous levels of key phytohormones, specifically by increasing auxin (IAA) and decreasing abscisic acid (ABA). While direct synergistic effects from co-application with other phytohormones have not been extensively studied, its ability to positively influence the plant's internal hormonal balance and its superior performance compared to gibberellins and cytokinins make it a promising candidate for enhancing crop productivity. Further research into the precise molecular mechanisms of its interaction with phytohormone signaling pathways would be beneficial for its full exploitation in agricultural and biotechnological applications.
References
- 1. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 2. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ci.lib.ncsu.edu [ci.lib.ncsu.edu]
- 5. A natural plant growth promoter this compound from a plant Callicarpa macrophylla Vahl improves the plant growth promoting effects of plant growth promoting rhizobacteria (PGPRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-talk between Calliterpenone and Cytokinin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known effects of Calliterpenone on plant hormonal pathways and the well-established cytokinin signaling pathway. Due to the current lack of direct experimental evidence for a dedicated cross-talk between this compound and cytokinin signaling, this document focuses on a hypothesized indirect interaction mediated by auxin, a primary target of this compound action. We present supporting data for this compound's effects on endogenous hormone levels and provide detailed experimental protocols for researchers to investigate this proposed cross-talk.
Introduction to this compound and Cytokinin Signaling
This compound is a phyllocladane diterpenoid isolated from the medicinal plant Callicarpa macrophylla. It has demonstrated significant plant growth-promoting activities, in some cases reported to be more effective than auxins, gibberellins, and cytokinins in in-vitro studies.[1] Its primary mode of action appears to involve the modulation of endogenous phytohormone levels, specifically increasing indole-3-acetic acid (IAA) and decreasing abscisic acid (ABA) content.[1][2][3]
Cytokinin signaling is a crucial pathway in plants that regulates a multitude of developmental processes, including cell division, shoot and root differentiation, and senescence.[4] The canonical pathway operates through a multi-step phosphorelay system, initiated by cytokinin perception by histidine kinase receptors (AHKs) in the endoplasmic reticulum. This signal is then transduced via histidine phosphotransfer proteins (AHPs) to the nucleus, where they activate Type-B Arabidopsis Response Regulators (ARRs). Activated Type-B ARRs are transcription factors that regulate the expression of cytokinin-responsive genes, including the Type-A ARRs, which act as negative regulators of the pathway.[5]
Proposed Cross-talk Mechanism: An Indirect Interaction via Auxin
The most plausible hypothesis for the cross-talk between this compound and cytokinin signaling is an indirect one, mediated by this compound's demonstrated effect on auxin levels. Auxin and cytokinin pathways are known to have extensive and often antagonistic interactions in regulating plant development.[6][7]
Hypothesized Mechanism:
-
Application of this compound leads to an increase in endogenous IAA levels.[1][2][3]
-
Elevated auxin levels can influence cytokinin signaling at multiple points. For instance, auxin is known to regulate the expression of certain ARR genes, which are key components of the cytokinin signaling pathway.[8]
-
This modulation of cytokinin signaling components by elevated auxin could lead to downstream effects on cytokinin-regulated developmental processes.
The following diagram illustrates this proposed indirect cross-talk:
Quantitative Data: Effect of this compound on Endogenous Hormones
The following table summarizes the observed effects of this compound on the endogenous levels of IAA and ABA in various crops. This data provides the foundation for the hypothesized indirect interaction with the cytokinin pathway.
| Crop | This compound Concentration (mM) | Change in Endogenous IAA | Change in Endogenous ABA | Reference |
| Rice | 0.001 | Increase | Decrease | [1] |
| Wheat | 0.01 | Increase | Decrease | [1] |
| Potato | 0.001 | Increase | Decrease | [1] |
| Tomato | 0.001 | Increase | Decrease | [1] |
| Chickpea | 0.001 | Increase | Decrease | [1] |
| Onion | 0.001 | Increase | Decrease | [1] |
Experimental Protocols to Investigate the Cross-talk
To validate the hypothesized cross-talk, researchers can employ a series of established molecular and biochemical techniques.
Objective: To quantify the levels of endogenous cytokinins, auxins, and ABA in plant tissues following this compound treatment.
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Freeze plant tissue (e.g., roots, shoots) in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract hormones using a methanol-based extraction buffer.
-
Purification: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.
-
Analysis: Analyze the purified extract using a reverse-phase HPLC system coupled to a mass spectrometer (e.g., LC-ESI-MS/MS) for accurate quantification of different hormone species.
Objective: To determine if this compound treatment alters the expression of key genes in the cytokinin signaling pathway.
Methodology: Quantitative Real-Time PCR (qRT-PCR) [4][9][10][11][12]
-
Plant Treatment: Treat plants with this compound at various concentrations and time points.
-
RNA Extraction: Isolate total RNA from treated and control tissues using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using primers specific for cytokinin signaling genes (e.g., AHKs, AHPs, Type-A and Type-B ARRs).
-
Data Analysis: Normalize the expression data to a stable reference gene and calculate the relative fold change in gene expression.
The following diagram outlines the workflow for this experiment:
Objective: To investigate if this compound treatment modulates the interaction between key proteins in the auxin and cytokinin signaling pathways.
Methodology 1: Yeast Two-Hybrid (Y2H) System [1][3][13][14][15]
-
Construct Preparation: Clone the coding sequences of proteins of interest (e.g., an auxin-responsive transcription factor and a Type-B ARR) into "bait" and "prey" vectors.
-
Yeast Transformation: Co-transform yeast cells with the bait and prey constructs.
-
Interaction Assay: Plate the transformed yeast on a selective medium. Growth on the selective medium indicates a physical interaction between the bait and prey proteins.
Methodology 2: Co-Immunoprecipitation (Co-IP) [2][16][17][18][19]
-
Protein Extraction: Extract total protein from plant tissues treated with or without this compound.
-
Immunoprecipitation: Use an antibody specific to a "bait" protein (e.g., a component of the auxin signaling pathway) to pull down the protein and its interacting partners.
-
Western Blot Analysis: Analyze the immunoprecipitated complex by Western blotting using an antibody against the putative "prey" protein (e.g., a component of the cytokinin signaling pathway).
Visualizing the Canonical Cytokinin Signaling Pathway
The following diagram illustrates the key steps in the canonical cytokinin signaling pathway.
Conclusion
While direct evidence for the cross-talk between this compound and cytokinin signaling is currently lacking, the well-documented effect of this compound on auxin levels provides a strong basis for hypothesizing an indirect interaction. The experimental approaches outlined in this guide offer a clear roadmap for researchers to investigate this potential cross-talk, which could unveil novel mechanisms of plant growth regulation and open new avenues for crop improvement.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. frontiersin.org [frontiersin.org]
- 9. pureportal.ilvo.be [pureportal.ilvo.be]
- 10. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 11. A General Protocol for Accurate Gene Expression Analysis in Plants. (2020) | Ellen De Keyser | 2 Citations [scispace.com]
- 12. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Comparative Analysis of Calliterpenone's Impact on Different Crop Varieties: A Guide for Researchers
Executive Summary
Calliterpenone, a naturally derived diterpenoid from Callicarpa macrophylla, has demonstrated significant potential as a plant growth promoter, enhancing the yield and productivity of a wide range of agricultural crops. This guide provides a comprehensive comparative analysis of this compound's effects on various crop varieties, presenting supporting experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development seeking to understand and evaluate this novel biostimulant. The evidence indicates that this compound consistently improves crop yields by modulating endogenous plant hormone levels, specifically by increasing indole-3-acetic acid (IAA) and decreasing abscisic acid (ABA).
Comparative Performance Analysis
This compound has been shown to be effective across a spectrum of cereal, vegetable, and pulse crops. The following tables summarize the quantitative data from field and lab trials, showcasing the percentage increase in yield and improvements in key growth parameters following this compound application.
Impact on Crop Yield
Field trials have demonstrated substantial yield increases in several major crops with the application of this compound. The optimal concentration varies by crop, with 0.001 mM being effective for most, while wheat responds best to a 0.01 mM concentration.[1][2]
| Crop Variety | Optimal Concentration (mM) | Maximum Yield Increase (%) | Reference |
| Rice (Oryza sativa) | 0.01 | 28.89 | [3] |
| Wheat (Triticum aestivum) | 0.01 | 27.23 | [1][2] |
| Tomato (Solanum lycopersicum) | 0.001 | 28.36 | [1][2] |
| Potato (Solanum tuberosum) | 0.001 | 37.17 | [1][2] |
| Onion (Allium cepa) | 0.001 | 20.63 | [1][2] |
| Chickpea (Cicer arietinum) | 0.001 | 26.08 | [1][2] |
In farmers' field trials, the application of this compound resulted in an approximate 12% average increase in rice yield and a 10% average increase in wheat yield.[1][2]
Comparison with Other Plant Growth Promoters
While direct, head-to-head field trial data with commercial alternatives is limited in the reviewed literature, in-vitro studies have indicated that the plant growth-promoting activities of this compound are superior to many cytokinins and gibberellic acid.[1][2]
For the purpose of this guide, an indirect comparison is presented below for tomato, using data from separate studies on this compound and seaweed extracts, a common category of commercial biostimulants.
| Plant Growth Promoter | Crop | Reported Yield Increase (%) | Noteworthy Effects |
| This compound | Tomato | 28.36 | Increases endogenous IAA, decreases ABA |
| Seaweed Extract (various) | Tomato | 6.6 - 181.8 | Enhances fruit quality, improves stress resistance |
Note: This is an indirect comparison, and the experimental conditions in the referenced studies may have varied. Direct comparative trials are necessary for a definitive assessment.
Mechanism of Action: Hormonal Regulation
The primary mechanism through which this compound exerts its growth-promoting effects is by modulating the endogenous levels of key plant hormones.
Influence on Indole-3-Acetic Acid (IAA) and Abscisic Acid (ABA)
Exogenous application of this compound has been consistently shown to increase the endogenous concentration of IAA, a primary auxin responsible for cell elongation and growth, across all tested crops.[1] Concurrently, it leads to a reduction in the levels of ABA, a hormone associated with stress responses and growth inhibition.[1] This hormonal shift creates a more favorable environment for plant growth and development.
| Hormone | Effect of this compound | Implication for Plant Growth |
| Indole-3-Acetic Acid (IAA) | Increase | Promotes cell division, elongation, and differentiation |
| Abscisic Acid (ABA) | Decrease | Reduces growth inhibition and stress responses |
The following diagram illustrates the proposed signaling pathway of this compound, leading to enhanced plant growth.
Experimental Protocols
This section outlines the methodologies for key experiments to evaluate the efficacy of this compound.
General Experimental Workflow for Crop Trials
The following diagram details a typical workflow for assessing the impact of this compound on a given crop variety.
Quantification of Endogenous IAA and ABA
Objective: To determine the levels of endogenous indole-3-acetic acid (IAA) and abscisic acid (ABA) in plant tissues following this compound treatment.
Methodology: High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a highly sensitive and accurate method for hormone quantification.
-
Sample Collection and Preparation:
-
Collect fresh plant material (e.g., leaves, shoots) from both control and this compound-treated plants.
-
Immediately freeze the samples in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue into a fine powder.
-
-
Extraction:
-
Homogenize the powdered tissue in an extraction buffer (e.g., 80% methanol with antioxidants).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the hormones.
-
-
Purification:
-
Pass the supernatant through a solid-phase extraction (SPE) column (e.g., C18) to remove interfering compounds.
-
Elute the hormones from the column using an appropriate solvent.
-
-
Analysis:
-
Inject the purified sample into an HPLC-ESI-MS system.
-
Separate the hormones using a reverse-phase HPLC column.
-
Detect and quantify the hormones based on their mass-to-charge ratio using the mass spectrometer.
-
Use internal standards (deuterium-labeled IAA and ABA) for accurate quantification.
-
Conclusion
This compound presents a promising natural alternative for enhancing crop productivity. Its mechanism of action, centered on the regulation of endogenous IAA and ABA levels, leads to significant improvements in yield across a diverse range of crops. Further research, particularly direct comparative studies with leading commercial biostimulants and deeper investigation into its molecular signaling pathway, will be invaluable in fully elucidating its potential and optimizing its application in sustainable agriculture.
References
Validating the Economic Viability of Calliterpenone in Agriculture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable agricultural practices has led to a growing interest in natural plant growth regulators that can enhance crop yields without the environmental drawbacks of synthetic chemicals. Calliterpenone, a diterpenoid isolated from the medicinal plant Callicarpa macrophylla, has emerged as a promising natural plant growth promoter.[1][2][3] This guide provides an objective comparison of this compound's performance with other common plant growth regulators—auxins, gibberellins, and cytokinins—supported by experimental data to validate its economic viability in agriculture.
Performance Comparison: this compound vs. Alternatives
This compound has demonstrated significant yield increases in a variety of crops through mechanisms that include the modulation of endogenous plant hormones.[1][2][3] Specifically, its application has been shown to increase the levels of indole-3-acetic acid (IAA), a key auxin involved in plant growth, while decreasing abscisic acid (ABA), a hormone associated with stress responses.[1][3]
Quantitative Yield Enhancement
The following table summarizes the notable yield increases observed in various crops upon the application of this compound.
| Crop | Optimal Concentration | Application Method | Maximum Yield Increase (%) |
| Rice | 0.001 mM | Seed Soaking / Foliar Spray | 28.89[1][2][3] |
| Wheat | 0.01 mM | Seed Soaking / Foliar Spray | 27.23[1][2][3] |
| Potato | 0.001 mM | Foliar Spray | 37.17[1][2][3] |
| Tomato | 0.001 mM | Seed Soaking / Foliar Spray | 28.36[1][2][3] |
| Chickpea | 0.001 mM | Seed Soaking / Foliar Spray | 26.08[1][2][3] |
| Onion | 0.001 mM | Foliar Spray | 20.63[1][2][3] |
Comparative Efficacy with Other Plant Growth Regulators
While direct, large-scale field trial comparisons between this compound and other plant growth regulators (PGRs) are not yet widely published, existing research on individual PGRs allows for a preliminary comparative analysis. It has been noted that in in-vitro experiments, this compound's growth-promoting activities were found to be superior to many cytokinins and gibberellic acid.
| Plant Growth Regulator | Target Crop(s) | Reported Yield Increase (%) | Optimal Concentration |
| This compound | Rice, Wheat, Potato, Tomato, Chickpea, Onion | 20-37[1][2][3] | 0.001 - 0.01 mM[1][2][3] |
| Gibberellic Acid (GA3) | Rice, Wheat, Tomato, Potato | 11.89 (Rice)[1], up to 5225 kg/ha (Wheat)[2], up to 26840 kg/ha (Tomato), 57.46 (Potato)[4] | 25-100 ppm[2][5] |
| Auxins (e.g., IAA, NAA) | Wheat, Rice, Chickpea | Up to 4065 kg/ha (Wheat)[6], up to 3344.7 kg/Acre (Rice)[7], Significant increase over control (Chickpea)[8] | 50-100 ppm[6][7] |
| Cytokinins (e.g., BAP, Kinetin) | Rice, Potato | Significant increase over control (Rice)[1], 15.56-16.83 (Potato)[9] | 2-40 ppm[9][10] |
Note: The performance of PGRs can vary significantly based on environmental conditions, crop variety, and application timing. The data presented is for comparative purposes and is synthesized from different studies.
Economic Viability Analysis
The economic feasibility of using any agricultural input is a critical factor for its adoption. While a precise market price for this compound is not yet publicly available due to its novelty and patented extraction process, its high efficacy at very low concentrations suggests a favorable cost-benefit ratio.[1][2] The process for its isolation from Callicarpa macrophylla has been described as economically viable.[1][2]
In comparison, the prices of other PGRs vary. For instance, Gibberellic acid (90% TC) can be found at prices around ₹10,500 to ₹16,500 per kilogram in the Indian market. Commercial auxin and cytokinin formulations are also widely available with varying costs depending on the specific compound and concentration. The global market for plant growth regulators is substantial, valued at approximately USD 9.6 billion in 2025 and projected to grow, indicating a strong demand for these products.
A key advantage of this compound is its natural origin, making it a potentially valuable component in organic farming, a market segment with a high growth rate.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the application of this compound and a general protocol for other PGRs.
This compound Application Protocol
A study on the efficacy of this compound on six different crops provides a detailed experimental protocol.
-
Preparation of this compound Solution: A stock solution of 0.1 mM this compound is prepared by dissolving the compound. Serial dilutions are then made to obtain the desired concentrations (e.g., 0.01 mM and 0.001 mM).
-
Application Methods:
-
Seed Soaking: Seeds are soaked in the this compound solution for a specified period before sowing.
-
Foliar Spray: The solution is sprayed onto the plant foliage at specific growth stages.
-
-
Experimental Design: The experiments are typically conducted in a randomized block design with multiple replications.
-
Data Collection: Key parameters measured include plant height, number of tillers/branches, yield per plant, and overall crop yield. Endogenous hormone levels (IAA and ABA) are also quantified to understand the physiological effects.
General Protocol for Alternative Plant Growth Regulators
The application of other PGRs follows a similar methodology, with variations in concentrations and timing based on the specific hormone and crop.
-
Gibberellic Acid (GA3):
-
Rice: Foliar spray at the heading stage.[1]
-
Wheat: Foliar spray at anthesis, 7 days after anthesis, or 15 days after anthesis at a concentration of 25 ppm.[2]
-
Tomato: Foliar spray at concentrations of 20-60 mg/L, 10-15 days before or after transplantation.[5]
-
Potato: Applied to tubers or as a foliar spray to stimulate tuberization.[4][11]
-
-
Auxins (e.g., IAA, NAA):
-
Cytokinins (e.g., BAP, Kinetin):
Visualizing the Mechanisms and Workflows
To better understand the biological pathways and experimental processes, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound in plants.
Caption: Generalized experimental workflow for evaluating PGRs.
Conclusion
This compound presents a compelling case as a natural and effective plant growth promoter with the potential for significant economic viability in agriculture. Its ability to substantially increase the yield of diverse crops at low concentrations is a key advantage. While more direct comparative field studies with other PGRs are needed for a complete picture, the existing data suggests that this compound could be a valuable tool for sustainable and organic farming systems. Further research into its large-scale production and formulation will be critical for its successful commercialization and adoption by farmers.
References
- 1. Roles of plant growth regulators on yield, grain qualities and antioxidant enzyme activities in super hybrid rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agribiop.com [agribiop.com]
- 3. Significance of Plant Growth Regulators (PGR’s) on the Growth and Yield of Wheat Crop, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. aedc.com.my [aedc.com.my]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. oaji.net:443 [oaji.net:443]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 10. Effects of Cytokinin Types and Concentrations on Potato Growth, Yield, and Quality under Field Conditions [journals.ekb.eg]
- 11. Plant, Soil and Environment: Effect of plant growth regulators on potato tuber yield and quality [pse.agriculturejournals.cz]
Calliterpenone: A Head-to-Head Comparison with Commercial Biostimulants in Field Trials
In the quest for sustainable agricultural practices and enhanced crop productivity, the role of biostimulants is increasingly prominent. This guide provides a comprehensive comparison of Calliterpenone, a novel natural plant growth promoter, with the broader category of commercial biostimulants. The data presented is based on extensive field trials, offering researchers, scientists, and drug development professionals a detailed look at its efficacy and mechanism of action.
Performance of this compound in Field Trials
This compound, isolated from the medicinal plant Callicarpa macrophylla, has demonstrated significant potential in boosting the yields of multiple crops.[1][2][3][4][5][6] Field trials have shown that its application, either through foliar spraying or seed soaking, leads to substantial increases in crop productivity.[1][2][3][4][5][6]
Quantitative Analysis of Crop Yield Enhancement
The following table summarizes the impact of this compound on the yield of various crops in comparison to control groups.
| Crop | Optimal Concentration (mM) | Yield Increase (%) |
| Rice | 0.001 | 28.89 |
| Wheat | 0.01 | 27.23 |
| Potato | 0.001 | 37.17 |
| Tomato | 0.001 | 28.36 |
| Chickpea | 0.001 | 26.08 |
| Onion | 0.001 | 20.63 |
Data sourced from trials where this compound was compared against a control group without biostimulant application.[1][2][3][4][5][6]
In broader multi-location trials conducted on farmers' fields, the application of this compound resulted in an average yield increase of approximately 12% in rice and 10% in wheat.[1][2][3][4]
Impact on Plant Growth Attributes
The enhancement in yield is a reflection of improvements in various growth attributes.
| Crop | Growth Attribute | Improvement |
| Rice | Plant Height | 0.39% |
| Tillering | 3.34% | |
| Panicle Length | 2.59% | |
| Wheat | Spike Length | Not specified |
| Tillers per plant | Not specified | |
| Seeds per spike | Not specified | |
| Plant Height | Not specified | |
| Biomass | Not specified |
Improvements are in comparison to control groups.[1][2]
Experimental Protocols
The data presented is based on rigorous experimental designs to ensure the validity of the findings.
Field Trial Methodology
-
Experimental Design: The field experiments were conducted using a Randomized Block Design (RBD) with three replications over two consecutive crop seasons.[2][5]
-
Plot Size and Spacing: The individual plot size and spacing between rows and plants varied depending on the crop. For instance, for tomato, potato, and onion, the plot size was 4 m².[2][5]
-
Treatments: Three different concentrations of this compound (0.1, 0.01, and 0.001 mM) were used.[5]
-
Application Methods: The application methods varied from crop to crop and included seed soaking (6 hours), root treatment of seedlings before transplanting (3 hours), and foliar spraying at 30 and 60 days after planting.[5]
-
Data Collection: Data on yield and yield-attributing traits were collected from 10 randomly selected representative plants from each treatment, avoiding the border rows.[2]
Mechanism of Action: A Glimpse into the Signaling Pathway
The exogenous application of this compound has been shown to influence the endogenous levels of key plant hormones. Specifically, it increases the level of indole-3-acetic acid (IAA), a primary auxin involved in plant growth, and in some cases, decreases the content of abscisic acid (ABA), a hormone associated with stress responses.[1][2][3][4] This modulation of the hormonal balance is a likely contributor to the observed growth-promoting effects.
Caption: Proposed signaling pathway of this compound in plants.
Experimental Workflow: From Lab to Field
The evaluation of this compound followed a systematic workflow to establish its efficacy.
Caption: Experimental workflow for this compound field trials.
Comparison with Commercial Biostimulants
While quantitative comparative data is lacking, this compound's performance against control groups provides a strong baseline for its potential efficacy. The detailed experimental data and clear mechanism of action for this compound offer a level of scientific scrutiny that can be used as a benchmark for evaluating other biostimulant products. The significant and consistent yield increases observed across multiple crops position this compound as a promising candidate for use in sustainable agriculture. Further independent, comparative trials are warranted to definitively position this compound within the broader biostimulant market.
References
- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops (2022) | Praveen C. Pandey [scispace.com]
- 5. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Table_1_this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops.DOCX - Frontiers - Figshare [frontiersin.figshare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agricen.com [agricen.com]
Unraveling the Genetic Blueprint of Calliterpenone's Action in Plant Growth
A Comparative Guide for Researchers and Drug Development Professionals
Calliterpenone, a naturally occurring diterpenoid isolated from the medicinal plant Callicarpa macrophylla, has demonstrated significant potential as a potent plant growth promoter. Its ability to enhance crop yield and biomass surpasses that of some conventional plant growth regulators. This guide provides a comprehensive comparison of this compound's mode of action, confirmed through genetic studies, with other notable plant growth-promoting compounds. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective for researchers in plant science and agricultural biotechnology.
Performance Comparison: this compound vs. Alternatives
Genetic and physiological studies have begun to shed light on the molecular mechanisms underpinning this compound's growth-promoting effects. Its action appears to be multifaceted, primarily involving the modulation of endogenous hormone signaling pathways and the regulation of key biosynthetic genes.
| Compound | Primary Mode of Action (Genetically Confirmed) | Key Gene/Protein Targets | Supporting Genetic Evidence |
| This compound | Modulation of gibberellin and auxin signaling pathways; regulation of terpenoid biosynthesis. | AtGGPPS1, menthol dehydrogenase/menthone reductase | Upregulation of gene expression (semi-quantitative RT-PCR); phenotypic analysis of treated plants. |
| Gibberellic Acid (GA3) | Promotes degradation of DELLA proteins, which are negative regulators of growth. | GID1 (receptor), DELLA proteins | Analysis of GA-deficient and GA-insensitive mutants; yeast two-hybrid assays. |
| Brassinosteroids (BRs) | Cell surface receptor-mediated signaling cascade leading to activation of transcription factors. | BRI1 (receptor kinase), BZR1/BES1 (transcription factors) | Characterization of BR-deficient and insensitive mutants (e.g., bri1); ChIP-seq analysis. |
| Strigolactones (SLs) | F-box protein-mediated degradation of transcriptional repressors. | D14 (receptor), MAX2 (F-box protein), SMXL proteins (repressors) | Analysis of SL-deficient and insensitive mutants; CRISPR/Cas9-mediated gene editing. |
Experimental Deep Dive: Methodologies for Genetic Confirmation
The following sections detail the experimental protocols that have been instrumental in confirming the mode of action of this compound and its alternatives at the genetic level.
Gene Expression Analysis by Semi-Quantitative Reverse Transcription PCR (RT-PCR)
This technique was employed to investigate the effect of this compound on the expression of key genes in the essential oil biosynthetic pathway in Mentha arvensis.
Objective: To determine the relative abundance of specific messenger RNA (mRNA) transcripts, indicating the level of gene expression.
Protocol:
-
RNA Isolation: Total RNA is extracted from plant tissues (e.g., leaves) treated with this compound and from untreated control plants using a suitable RNA isolation kit or a TRIzol-based method. The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.
-
Reverse Transcription (cDNA Synthesis): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. This cDNA serves as the template for the subsequent PCR amplification.
-
PCR Amplification: The cDNA is amplified using gene-specific primers for the target gene (e.g., menthol dehydrogenase) and a reference gene (e.g., actin) with a known stable expression level. The PCR is performed for a predetermined number of cycles that falls within the exponential phase of amplification.
-
Gel Electrophoresis and Quantification: The PCR products are separated by size on an agarose gel stained with an intercalating dye (e.g., ethidium bromide). The intensity of the bands corresponding to the target and reference genes is quantified using densitometry software.
-
Data Analysis: The expression level of the target gene is normalized to the expression level of the reference gene to determine the relative change in gene expression in this compound-treated plants compared to the control.
Characterization of Genetic Mutants
The study of plant mutants with defects in hormone biosynthesis or signaling has been fundamental to understanding the modes of action of gibberellins, brassinosteroids, and strigolactones.
Objective: To identify the genes responsible for a plant's response to a specific growth regulator by analyzing the phenotype of mutants that are either deficient in the synthesis of the hormone or insensitive to its application.
Protocol:
-
Mutant Screening: A large population of plants (e.g., Arabidopsis thaliana) is mutagenized using chemical mutagens (e.g., EMS) or insertional mutagenesis (e.g., T-DNA). The progeny are then screened for phenotypes that suggest a defect in hormone signaling, such as dwarfism or altered leaf morphology.
-
Genetic Mapping and Gene Identification: The mutated gene responsible for the observed phenotype is identified through genetic mapping using molecular markers or by sequencing the flanking regions of the T-DNA insertion.
-
Phenotypic Analysis: The mutant plants are characterized in detail, including their response to the exogenous application of the plant growth regulator. For example, a biosynthesis mutant would be expected to be rescued by the application of the hormone, while a signaling mutant would remain insensitive.
-
Gene Expression Studies: The expression of downstream target genes is analyzed in the mutant background to confirm the role of the identified gene in the signaling pathway.
CRISPR/Cas9-Mediated Gene Editing
This powerful genome editing tool allows for the targeted disruption or modification of specific genes to study their function. It has been instrumental in confirming the roles of genes in the strigolactone biosynthesis and signaling pathways.
Objective: To create precise mutations in a target gene to investigate its role in a specific biological process.
Protocol:
-
Guide RNA (gRNA) Design: One or more gRNAs are designed to target a specific region of the gene of interest.
-
Vector Construction: The gRNA and the Cas9 nuclease gene are cloned into a plant transformation vector.
-
Plant Transformation: The vector is introduced into plant cells, typically using Agrobacterium tumefaciens-mediated transformation.
-
Selection and Regeneration of Transgenic Plants: Transformed cells are selected and regenerated into whole plants.
-
Genotyping: The regenerated plants are screened for the presence of the desired mutation in the target gene using PCR and DNA sequencing.
-
Phenotypic and Molecular Analysis: The mutant plants are analyzed for changes in their phenotype and for alterations in the expression of target genes and metabolic profiles to confirm the function of the edited gene.
Visualizing the Pathways: Molecular Mechanisms at a Glance
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and its alternatives, as well as a typical experimental workflow for genetic analysis.
Caption: Proposed signaling pathway for this compound.
Caption: Simplified signaling pathways of alternative plant growth regulators.
Caption: Experimental workflow for gene expression analysis.
Safety Operating Guide
Navigating the Safe Disposal of Calliterpenone: A Procedural Guide
Key Chemical Data of Calliterpenone
A summary of the physicochemical properties of this compound is presented below to inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.47 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Soluble in methanol and dichloromethane.[1] |
| LogP | 2.757 |
| TPSA (Topological Polar Surface Area) | 57.53 Ų |
This data is compiled from available chemical information resources.[2]
Standard Operating Procedure for this compound Disposal
This procedure provides a step-by-step guide for the safe disposal of this compound in a laboratory setting. It is essential to always consult your institution's specific safety guidelines and local regulations in conjunction with this information.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In the case of handling fine powders or creating aerosols, a dust mask or respirator is recommended.
Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Collect the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (such as ethanol or acetone) followed by soap and water.
Disposal of Unused this compound and Contaminated Materials
For Small Quantities (typically < 10g):
-
Dilution: Dissolve the this compound in a flammable solvent such as ethanol or acetone.
-
Incineration: Transfer the solution to a licensed chemical waste disposal company for incineration.
For Large Quantities:
-
Packaging: Ensure the this compound is in a well-sealed, properly labeled container.
-
Waste Stream: Dispose of as chemical waste through your institution's hazardous waste program. Do not mix with other waste streams unless explicitly permitted.
Disposal of Contaminated Labware:
-
Rinsing: Glassware and other reusable equipment should be rinsed with a suitable solvent (e.g., ethanol, acetone) to remove this compound residues. The solvent rinse should be collected and disposed of as chemical waste.
-
Washing: After rinsing, wash the labware with soap and water.
-
Single-Use Items: Contaminated disposable items such as gloves, paper towels, and pipette tips should be placed in a designated hazardous waste container.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, from initial handling to final waste management.
Caption: Decision workflow for the safe disposal of this compound.
This procedural guidance is intended to supplement, not replace, institutional and regulatory safety protocols. Always prioritize safety and environmental responsibility in the laboratory.
References
Personal protective equipment for handling Calliterpenone
This guide provides immediate and essential safety and logistical information for handling Calliterpenone in a laboratory setting. The following procedures are based on best practices for handling chemical compounds of this nature in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always seek to obtain a compound-specific SDS when available and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for tears or punctures before use and replace them immediately if compromised. |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron is also recommended. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any vapors or aerosols. |
| Foot Protection | Fully enclosed, chemical-resistant footwear must be worn at all times in the laboratory. |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
-
Clearly label all containers with the compound name, concentration, and any known hazards.
2.2. Handling Procedures:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: lab coat, eye and face protection, and then gloves.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of solid or liquid this compound within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Close all containers tightly when not in use.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the compound slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
-
Post-Handling:
-
After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
For small spills within a fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads, sand) to contain and clean up the spill.
-
For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent pads) in a designated, labeled hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Management:
-
Keep all hazardous waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
